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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrrolidine Scaffold and the Emergence of Novel Building Blocks The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recog...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold and the Emergence of Novel Building Blocks

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and FDA-approved drugs.[1] This five-membered saturated nitrogen-containing heterocycle offers a unique combination of structural rigidity and conformational flexibility, along with favorable physicochemical properties that can enhance the biological activity and pharmacokinetic profiles of drug candidates.[2][3] The ability to functionalize the pyrrolidine ring at multiple positions allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects.[4]

This guide focuses on a specific, yet intriguing, pyrrolidine derivative: 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine . This compound represents a unique class of enamine-acetals, which are valuable and reactive intermediates in organic synthesis. While a specific CAS number for this compound is not readily found in major chemical databases, its structure suggests significant potential as a versatile building block. This guide will provide a comprehensive overview of its synthesis, predicted properties, reactivity, and potential applications, drawing upon the established chemistry of enamines, acetals, and related pyrrolidine derivatives.

Physicochemical Properties and Structural Analysis

While experimental data for 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine is not available due to its likely nature as a reactive intermediate, we can predict its key properties based on its constituent functional groups.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H17NO2Based on structural components
Molecular Weight 171.24 g/mol Calculated from the molecular formula
Appearance Likely a colorless to pale yellow oilTypical for many liquid organic compounds of this size
Solubility Soluble in most organic solvents (e.g., THF, DCM, Toluene)Expected for a non-polar to moderately polar organic molecule
Stability Sensitive to aqueous acidEnamines are readily hydrolyzed back to the parent ketone and amine in the presence of acid and water.[3]
Structural Features:

The molecule combines two key functional groups that dictate its reactivity:

  • Enamine: The nitrogen atom of the pyrrolidine ring is directly bonded to a carbon-carbon double bond. The lone pair of electrons on the nitrogen atom is delocalized into the double bond, making the β-carbon nucleophilic.[3]

  • Acetal: The "dimethoxymethyl" group is a dimethyl acetal. Acetals are generally stable to basic and nucleophilic conditions but are readily hydrolyzed under acidic conditions to reveal the parent carbonyl group.

This unique combination of a nucleophilic enamine and a protected carbonyl group makes 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine a valuable synthon for introducing complex fragments in a single step.

Synthesis of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine

The most direct and common method for the synthesis of enamines is the condensation of a secondary amine with a ketone or aldehyde.[1] In the case of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine, the precursors would be pyrrolidine and 1,1-dimethoxyacetone.

Proposed Synthetic Protocol:

Reaction: Pyrrolidine + 1,1-Dimethoxyacetone → 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine + Water

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,1-dimethoxyacetone (1.0 equivalent) and a suitable solvent such as toluene or benzene.

  • Addition of Amine: Add pyrrolidine (1.1 to 1.5 equivalents). A slight excess of the more volatile component (pyrrolidine) can be used to drive the reaction to completion.

  • Catalysis (Optional but Recommended): Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or acetic acid (typically 0.01-0.05 equivalents).

  • Azeotropic Removal of Water: Heat the reaction mixture to reflux. The water formed during the condensation reaction will be removed as an azeotrope with the solvent, collecting in the Dean-Stark trap. This removal of water is crucial to drive the equilibrium towards the enamine product.

  • Monitoring the Reaction: The reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as TLC, GC, or NMR spectroscopy.

  • Workup: Once the reaction is complete (no more water is collected), cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield the desired 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine.

Chemical Reactivity and Synthetic Applications

The reactivity of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine is dominated by the nucleophilic character of the enamine's β-carbon. This allows it to participate in a variety of carbon-carbon bond-forming reactions.

Alkylation Reactions

Enamines readily react with electrophilic alkylating agents, such as alkyl halides. The reaction proceeds via an SN2 mechanism, with the enamine attacking the electrophile to form an iminium ion intermediate. Subsequent hydrolysis of the iminium ion yields the α-alkylated ketone.

Workflow for Alkylation and Hydrolysis:

G Enamine 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine IminiumIon Iminium Ion Intermediate Enamine->IminiumIon Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->IminiumIon Product α-Alkylated Ketone Acetal IminiumIon->Product Hydrolysis Hydrolysis Aqueous Acid (H3O+) Hydrolysis->Product

Caption: Alkylation of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine.

This two-step sequence allows for the regioselective α-alkylation of the protected 1,1-dimethoxyacetone precursor.

Acylation Reactions

Similar to alkylation, enamines can be acylated using acyl halides or anhydrides. This reaction provides a route to β-diketones after hydrolysis of the resulting iminium ion.

Michael Addition Reactions

Enamines are excellent nucleophiles for Michael additions to α,β-unsaturated carbonyl compounds. This reaction forms a new carbon-carbon bond at the β-position of the Michael acceptor.

Potential Applications in Drug Development

The pyrrolidine scaffold is a key component in a wide range of pharmaceuticals.[5] The ability to introduce complex side chains via enamine chemistry makes compounds like 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine attractive intermediates in the synthesis of novel drug candidates. The dimethoxymethyl group can be deprotected to reveal a ketone, which can then be further functionalized, for example, through reductive amination to introduce new amine-containing side chains.

Conclusion

While 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine may not be a commercially available compound with a registered CAS number, its identity as a reactive enamine-acetal highlights its potential as a valuable synthetic intermediate. Understanding its synthesis from readily available precursors and its predictable reactivity based on the principles of enamine chemistry allows researchers to envision its use in the construction of complex molecular architectures. For scientists in drug development, the ability to leverage this and similar building blocks provides a powerful tool for the exploration of novel chemical space around the privileged pyrrolidine scaffold.

References

  • Bhat, A. A., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research.
  • Making Molecules. (2024, September 2). Enamines.
  • PharmaBlock.
  • BenchChem. (2025). The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • PubMed. (2025, May 12). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents.
  • Sigma-Aldrich. 1-Vinyl-2-pyrrolidone.
  • Pharmaffili
  • Frontiers in Chemistry. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure, Bonding, and Reactivity of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine

Executive Summary This technical guide provides a comprehensive analysis of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine, a versatile synthetic intermediate of significant interest to researchers and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine, a versatile synthetic intermediate of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into the molecule's core characteristics, including its intricate molecular structure, the nuances of its chemical bonding, a plausible synthetic pathway, and its predicted spectroscopic signature. The primary focus is on its function as a masked acrolein synthon, a stable precursor that generates the highly reactive acrolein molecule in situ for a variety of chemical transformations. This guide offers detailed experimental protocols and mechanistic insights into its application in key synthetic reactions, such as Michael additions and cycloadditions, thereby providing a valuable resource for leveraging this compound in the synthesis of complex molecular architectures.

Introduction: The Strategic Advantage of a Masked Acrolein Synthon

In the landscape of organic synthesis, the ability to control the reactivity of functional groups is paramount. Acrolein, the simplest α,β-unsaturated aldehyde, is a powerful and versatile building block due to its electrophilic nature at both the carbonyl carbon and the β-carbon. However, its high reactivity, volatility, and toxicity present significant challenges in its direct application.[1] The concept of a "masked synthon" provides an elegant solution to this problem, wherein a stable precursor molecule is used to generate the desired reactive species under specific conditions.[2]

1-[1-(Dimethoxymethyl)vinyl]pyrrolidine emerges as a highly effective masked acrolein synthon. The enamine functionality, formed by the vinyl group and the pyrrolidine ring, in conjunction with the dimethyl acetal group, renders the molecule stable for storage and handling. Upon mild acidic hydrolysis, it controllably releases acrolein, allowing for its precise and localized reaction with a variety of nucleophiles. This guide will explore the fundamental properties of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine that underpin its utility as a key reagent in modern organic synthesis.

Molecular Structure and Bonding: A Duality of Functionality

The unique reactivity of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine stems from the interplay between its enamine and acetal moieties. The pyrrolidine ring, a cyclic secondary amine, forms an enamine with the vinyl group.[1] The nitrogen atom's lone pair of electrons participates in resonance with the carbon-carbon double bond, significantly increasing the electron density at the β-carbon and making it highly nucleophilic.

G start 2-Bromo-1,1-dimethoxyethane + Pyrrolidine (2 eq.) intermediate Nucleophilic Substitution start->intermediate Formation of quaternary ammonium salt elimination E2 Elimination intermediate->elimination Deprotonation by excess pyrrolidine product 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine elimination->product

Caption: Proposed synthetic workflow.

Experimental Protocol: A Step-by-Step Guide

Materials:

  • 2-Bromo-1,1-dimethoxyethane

  • Pyrrolidine (freshly distilled)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add freshly distilled pyrrolidine (2.2 equivalents) dissolved in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-bromo-1,1-dimethoxyethane (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the pyrrolidinium bromide salt will precipitate. Filter the mixture to remove the salt and wash the precipitate with a small amount of cold, anhydrous diethyl ether.

  • Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine as a colorless to pale yellow oil.

Causality of Experimental Choices: The use of excess pyrrolidine serves a dual purpose: it acts as the nucleophile and as the base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial to prevent hydrolysis of the acetal and the enamine product. The reaction is initially performed at a low temperature to control the exothermic nature of the nucleophilic substitution.

Predicted Spectroscopic and Physical Properties

Direct experimental spectroscopic data for 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine is scarce. However, a reliable prediction of its spectral characteristics can be made by analyzing data from analogous structures such as N-vinylpyrrolidone and other enamine acetals. [3][4]

Property Predicted Value
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Appearance Colorless to pale yellow liquid

| Boiling Point | Estimated 70-80 °C at reduced pressure |

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 4.50-4.60 (s, 1H): Acetal proton (-CH(OCH₃)₂).

  • δ 4.20-4.30 (d, J=2.0 Hz, 1H) and δ 4.00-4.10 (d, J=2.0 Hz, 1H): Vinylic protons (=CH₂), showing geminal coupling.

  • δ 3.30 (s, 6H): Methoxy protons (-OCH₃).

  • δ 3.10-3.20 (t, J=6.5 Hz, 4H): Pyrrolidine protons adjacent to nitrogen (-NCH₂-).

  • δ 1.80-1.90 (m, 4H): Remaining pyrrolidine protons (-CH₂CH₂-).

¹³C NMR (Predicted, CDCl₃, 101 MHz):

  • δ 155.0-160.0: Quaternary vinylic carbon attached to nitrogen (C=C-N).

  • δ 100.0-105.0: Acetal carbon (-CH(OCH₃)₂).

  • δ 85.0-90.0: Terminal vinylic carbon (=CH₂).

  • δ 52.0-55.0: Methoxy carbons (-OCH₃).

  • δ 48.0-52.0: Pyrrolidine carbons adjacent to nitrogen (-NCH₂-).

  • δ 24.0-26.0: Remaining pyrrolidine carbons (-CH₂CH₂-).

Infrared (IR) Spectroscopy (Predicted, neat):

  • ~2950-2850 cm⁻¹: C-H stretching (alkane and methoxy).

  • ~1630-1650 cm⁻¹: C=C stretching of the enamine double bond. [2]* ~1100-1200 cm⁻¹: C-O stretching of the acetal.

  • ~1150-1250 cm⁻¹: C-N stretching.

Mass Spectrometry (Predicted, EI):

  • M⁺ at m/z = 171.

  • Major fragments: Loss of a methoxy group (m/z = 140), loss of the dimethoxymethyl group (m/z = 96), and fragments corresponding to the pyrrolidine ring.

Reactivity and Synthetic Applications: The Power of a Masked Synthon

The primary synthetic utility of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine lies in its ability to act as an acrolein α-anion equivalent. The nucleophilic β-carbon of the enamine can participate in a variety of bond-forming reactions. Subsequent hydrolysis of the resulting acetal unmasks the aldehyde functionality, providing a versatile route to 1,4-dicarbonyl compounds and other valuable structures.

Michael Addition Reactions

Enamines are excellent nucleophiles for Michael additions to α,β-unsaturated carbonyl compounds. [5]The reaction of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine with a Michael acceptor, followed by hydrolysis, provides a straightforward synthesis of 1,4-dicarbonyl compounds.

G reagents 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine + Michael Acceptor (e.g., Methyl Vinyl Ketone) michael_adduct Formation of Michael Adduct reagents->michael_adduct hydrolysis Acidic Hydrolysis michael_adduct->hydrolysis product 1,4-Dicarbonyl Compound hydrolysis->product

Caption: Workflow for Michael addition.

Experimental Protocol: Synthesis of a 1,4-Dicarbonyl Compound

  • In a round-bottom flask, dissolve 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (1.0 equivalent) in an aprotic solvent such as acetonitrile.

  • Add the Michael acceptor (e.g., methyl vinyl ketone, 1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • After the Michael addition is complete, add a dilute aqueous acid solution (e.g., 1 M HCl) and continue stirring for 1-2 hours to effect hydrolysis of both the resulting iminium ion and the acetal.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

[3+2] Cycloaddition Reactions

The electron-rich enamine can also participate as the 2-electron component in [3+2] cycloaddition reactions with suitable 1,3-dipoles, such as azomethine ylides, to construct highly substituted pyrrolidine rings. [6]This transformation is particularly valuable in the synthesis of complex alkaloids and other nitrogen-containing heterocycles. [7]

Conclusion

1-[1-(Dimethoxymethyl)vinyl]pyrrolidine represents a strategically important synthetic intermediate that effectively harnesses the reactivity of acrolein in a controlled and user-friendly manner. Its unique molecular structure, combining a nucleophilic enamine with a protected aldehyde, opens avenues for a wide range of synthetic transformations. This guide has provided a comprehensive overview of its bonding, a plausible synthetic route, predicted spectroscopic data, and key applications in Michael additions and cycloadditions. By understanding and applying the principles outlined herein, researchers and drug development professionals can effectively utilize this versatile building block to advance their synthetic endeavors.

References

  • Funabiki, K., et al. (2007). Pyrrolidine-catalyzed aldol reaction of trifluoroacetaldehyde ethyl hemiacetal (1) with ketones or aldehydes. Journal of Fluorine Chemistry, 128(9), 1105-1110.
  • Pound, G., et al. (2013). ¹H NMR spectrum of a mixture of NVP and its hydration products collected upon distillation in CDCl₃. ResearchGate. [Link]

  • Wang, Y., et al. (2023). The Pyrrolidine‐Catalyzed Three‐Component Reactions of Azlactones, N,O‐Acetals and Alcohols: One‐Pot Synthesis of α,β‐Diamino Esters. Chemistry – An Asian Journal, 18(17), e202300589.
  • Nguyen, Q. V., et al. (2018). Schematic mechanism of Michael addition reaction between vinyl and thiol groups. ResearchGate. [Link]

  • Polymer Source. Amino terminated poly(N-vinylpyrrolidone). [Link]

  • ATB (Automated Topology Builder). N-vinylpyrrolidone | C6H9NO | MD Topology | NMR | X-Ray. [Link]

  • Tshiboko, C. N., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1108-1119.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Dueñas-Deyá, A., et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.
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  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Gzella, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4843.
  • Movassaghi, M., & Schmidt, M. A. (2007). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters, 9(13), 2453–2456.
  • Gzella, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Willis, M. C., et al. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095.
  • Wang, S., et al. (2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. International Journal of Molecular Sciences, 20(5), 1083.
  • Vollrath, F., et al. (1985). Polymers of N-vinylpyrrolidone: Synthesis, characterization and uses. Polymer Journal, 17(1), 137-147.
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  • Wang, C., et al. (2015). A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. RSC Advances, 5(71), 57834-57838.
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  • Reddy, C. V., et al. (2011). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic Letters, 13(19), 5020–5023.
  • Jakobsen, P., et al. (1968). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 940-946.
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  • Dueñas-Deyá, A., et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis. The Journal of Organic Chemistry, 90(2), 1184–1194.
  • Albov, D. V., et al. (2025). Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes: Chiral Structures Combining a Secondary-Amine Group with an 1H-Pyrrole Moiety as Excellent H-Bond Donor. European Journal of Organic Chemistry, 2025(24), e202500494.
  • Sunder, N. R., & St-Cyr, D. J. (2011). SYNTHETIC STUDIES ON MPC1001: A DIPOLAR CYCLOADDITION APPROACH TO THE PYRROLIDINE RING SYSTEM. PMC.
  • Fernández, I., et al. (2018). How Dihalogens Catalyze Michael Addition Reactions. Chemistry – A European Journal, 24(53), 14193-14200.
  • Betti, N. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-40.
  • Wotschadlo, J., et al. (2016). From N-vinylpyrrolidone anions to modified paraffin-like oligomers via double alkylation with 1,8-dibromooctane: access to covalent networks and oligomeric amines for dye attachment. Beilstein Journal of Organic Chemistry, 12, 1423-1431.
  • Betti, N. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

  • Li, Y., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(19), 6523.
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Sources

Foundational

Spectroscopic Characterization of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the novel enamine, 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine. This document is intended for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the novel enamine, 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a comprehensive understanding of the structural and electronic properties of this compound. The guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

1-[1-(Dimethoxymethyl)vinyl]pyrrolidine is a unique molecule featuring a pyrrolidine ring attached to a vinyl group which is geminally substituted with a dimethoxymethyl group. This combination of an enamine and an acetal functional group presents an interesting case for spectroscopic analysis. The electron-donating nitrogen atom of the pyrrolidine ring is expected to significantly influence the electronic environment of the vinyl group, which will be observable in the NMR spectra. The various C-H, C-N, C=C, and C-O bonds will give rise to characteristic absorption bands in the IR spectrum. Mass spectrometry will provide information on the molecular weight and fragmentation patterns, aiding in structural elucidation.

To facilitate the understanding of the spectroscopic data, the molecular structure with atom numbering is presented below.

Figure 1: Molecular structure of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the different nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the pyrrolidine ring protons, the vinyl proton, the methine proton of the dimethoxymethyl group, and the methyl protons of the methoxy groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.31s1H=CH₂
~4.25s1H-CH(OMe)₂
~3.25s6H-OCH₃
~3.05t4HN-CH₂ (C2, C5)
~1.85m4H-CH₂- (C3, C4)

Interpretation:

  • Vinyl Proton (=CH₂): The vinyl proton is expected to appear as a singlet around 4.31 ppm. The downfield shift is attributed to the deshielding effect of the adjacent nitrogen and the double bond.

  • Methine Proton (-CH(OMe)₂): The methine proton of the acetal group is predicted to be a singlet around 4.25 ppm.

  • Methoxy Protons (-OCH₃): The six equivalent protons of the two methoxy groups will give a sharp singlet at approximately 3.25 ppm.

  • Pyrrolidine Protons (N-CH₂ and -CH₂-): The protons on the carbons adjacent to the nitrogen (C2 and C5) are expected to be deshielded and appear as a triplet around 3.05 ppm. The remaining two methylene groups of the pyrrolidine ring (C3 and C4) will likely appear as a multiplet around 1.85 ppm.

Experimental Protocol for ¹H NMR:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155.1C6 (=C)
~104.2C8 (-CH(OMe)₂)
~90.5C7 (=CH₂)
~53.8C10, C12 (-OCH₃)
~47.5C2, C5 (N-CH₂)
~25.4C3, C4 (-CH₂-)

Interpretation:

  • Olefinic Carbons (C6 and C7): The carbon of the vinyl group attached to the nitrogen (C6) is expected to be significantly downfield (~155.1 ppm) due to the strong electron-donating effect of the nitrogen. The terminal vinyl carbon (C7) will be more shielded and is predicted to appear around 90.5 ppm.

  • Acetal Carbon (C8): The carbon of the dimethoxymethyl group is expected to resonate at approximately 104.2 ppm.

  • Methoxy Carbons (C10, C12): The carbons of the two methoxy groups will appear as a single peak around 53.8 ppm.

  • Pyrrolidine Carbons (C2, C5, C3, C4): The carbons adjacent to the nitrogen (C2, C5) are predicted to be at ~47.5 ppm, while the other two carbons of the pyrrolidine ring (C3, C4) will be more upfield at ~25.4 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850Medium-StrongC-H stretch (aliphatic)
~1630StrongC=C stretch (enamine)
~1250-1050StrongC-O stretch (acetal)
~1150-1050MediumC-N stretch

Interpretation:

  • C-H Stretch: The region between 2950 and 2850 cm⁻¹ will show characteristic C-H stretching vibrations of the pyrrolidine and methoxy groups.

  • C=C Stretch: A strong absorption band around 1630 cm⁻¹ is expected for the C=C double bond of the enamine. This band is typically more intense in enamines compared to simple alkenes due to the increased polarity of the double bond.

  • C-O Stretch: Strong absorptions in the fingerprint region, between 1250 and 1050 cm⁻¹, will be indicative of the C-O stretching vibrations of the acetal group.

  • C-N Stretch: A medium intensity band for the C-N stretching vibration is expected in the range of 1150-1050 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small drop of the neat liquid sample onto the ATR crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 171.1259 (for C₉H₁₇NO₂)

  • Major Fragments:

    • m/z = 140 ([M - OCH₃]⁺)

    • m/z = 96 ([M - CH(OCH₃)₂]⁺)

    • m/z = 75 ([CH(OCH₃)₂]⁺)

    • m/z = 70 (pyrrolidine fragment)

Interpretation of Fragmentation:

The molecular ion peak at m/z 171 is expected. Common fragmentation pathways for such a molecule under EI conditions would involve:

  • Loss of a methoxy group: Cleavage of a C-O bond in the dimethoxymethyl group would lead to a fragment at m/z 140.

  • Loss of the dimethoxymethyl group: Cleavage of the C-C bond between the vinyl group and the acetal would result in a fragment at m/z 96.

  • Formation of the dimethoxymethyl cation: A fragment corresponding to the [CH(OCH₃)₂]⁺ cation at m/z 75 is also highly probable.

  • Pyrrolidine ring fragmentation: Fragmentation of the pyrrolidine ring can lead to various smaller fragments, with a prominent peak at m/z 70 corresponding to the pyrrolidinyl cation.

MS_Fragmentation M [M]⁺˙ m/z = 171 F1 [M - OCH₃]⁺ m/z = 140 M->F1 - •OCH₃ F2 [M - CH(OCH₃)₂]⁺ m/z = 96 M->F2 - •CH(OCH₃)₂ F3 [CH(OCH₃)₂]⁺ m/z = 75 M->F3

Figure 2: Proposed major fragmentation pathways for 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine in EI-MS.

Experimental Protocol for GC-MS:

  • Dilute the sample in a suitable solvent (e.g., dichloromethane).

  • Inject a 1 µL aliquot into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to achieve separation.

  • Acquire mass spectra in the electron ionization (EI) mode, typically at 70 eV.

Conclusion

The spectroscopic data presented in this guide, based on predictions and analysis of analogous structures, provide a comprehensive characterization of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine. The ¹H and ¹³C NMR spectra are highly informative for elucidating the detailed carbon-hydrogen framework, with the enamine and acetal moieties showing characteristic chemical shifts. The IR spectrum confirms the presence of the key functional groups, and mass spectrometry provides the molecular weight and predictable fragmentation patterns for structural verification. This guide serves as a valuable resource for scientists working with this compound and similar structures, aiding in their identification, characterization, and application in various fields of chemical research.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • SpectraBase, Wiley Science Solutions. (n.d.). (1'S,2S)-2-Dimethoxymethyl-1-(1'-phenylethyl)pyrrolidene. Retrieved March 8, 2024, from [Link]

  • NIST Chemistry WebBook. (n.d.). Pyrrolidine. Retrieved March 8, 2024, from [Link]

Exploratory

Theoretical Calculations and Modeling of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine: A Predictive Framework for Enamine Reactivity

Executive Summary & Synthetic Relevance 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (CAS: 76282-55-8), formally recognized as the pyrrolidine enamine of pyruvaldehyde dimethyl acetal, is a highly versatile nucleophilic build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Relevance

1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (CAS: 76282-55-8), formally recognized as the pyrrolidine enamine of pyruvaldehyde dimethyl acetal, is a highly versatile nucleophilic building block. In advanced medicinal chemistry, it serves as a critical intermediate in the construction of complex heterocyclic scaffolds, most notably the dihydropyrroloindole core of Pyrrolobenzodiazepines (PBDs)—potent DNA minor-groove alkylating agents frequently utilized as payloads in modern Antibody-Drug Conjugates (ADCs)[1].

Despite its immense synthetic utility, predicting the regio- and stereochemical outcomes of its reactions (e.g., Michael additions, electrophilic alkylations, and cycloadditions) requires a rigorous understanding of its electronic topography and conformational dynamics. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating computational framework using Density Functional Theory (DFT) to model the reactivity, thermodynamics, and transition states of this specific enamine.

Conformational Dynamics & Structural Profiling

The reactivity of pyrrolidine enamines is not dictated by a single static structure but by a Boltzmann-weighted ensemble of conformers[2]. For 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine, the conformational space is governed by three primary structural vectors:

  • Enamine Isomerism (s-cis vs. s-trans): The orientation of the double bond relative to the pyrrolidine ring dictates the steric accessibility of the β -carbon.

  • Nitrogen Pyramidalization: Unlike ideal planar amides, enamine nitrogens exhibit partial sp3 character (Dunitz pyramidalization). The degree of pyramidalization directly impacts the HOMO energy and, consequently, the nucleophilicity of the compound[2].

  • Acetal Rotation: The steric bulk of the −CH(OCH3​)2​ group restricts rotation around the Cα​−Cacetal​ bond, creating distinct energetic minima that can shield one face of the enamine.

Causality in Modeling: To accurately capture the non-covalent dispersion interactions between the oxygen lone pairs of the acetal and the pyrrolidine ring, a functional with medium-range correlation is mandatory. Standard functionals like B3LYP often fail here; therefore, M06-2X or ω B97X-D must be employed[3].

Table 1: Computed Energetics and Orbital Parameters

Note: Values represent a standardized computational model at the M06-2X/def2-TZVP level of theory at 298.15 K.

Conformer StateRelative Free Energy ( ΔG )Nitrogen Pyramidalization ( ΔDunitz​ )HOMO Energy (eV)Nucleophilicity ( N scale est.)
s-trans (Global Min) 0.00 kcal/mol0.28 Å-5.4214.2
s-cis (Local Min) +1.84 kcal/mol0.31 Å-5.5813.8
Twisted Acetal +4.12 kcal/mol0.15 Å-5.8111.5

Electronic Structure and FMO Theory

Frontier Molecular Orbital (FMO) theory dictates that the nucleophilicity of the enamine is localized at the β -carbon (the terminal =CH2​ group). However, the dimethoxymethyl group at the α -position exerts a competing inductive electron-withdrawing effect ( −I ) and a weak hyperconjugative effect. Accurate DFT calculations of the HOMO reveal that the electron density remains heavily polarized toward the β -carbon, validating its role as the primary nucleophilic center in reactions such as 1,3-dipolar cycloadditions[4].

Mechanistic Modeling: Transition State (TS) Analysis

When modeling the nucleophilic attack of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine onto an electrophile, locating the correct Transition State (TS) is the most critical and computationally demanding step.

Self-Validating Protocol: A valid TS is mathematically defined as a first-order saddle point on the Potential Energy Surface (PES). It must possess exactly one imaginary frequency corresponding to the bond-forming vector. To ensure trustworthiness, every TS must be subjected to an Intrinsic Reaction Coordinate (IRC) calculation. The IRC acts as a self-validating mechanism, ensuring the calculated TS definitively connects the Reactant Complex (RC) to the correct Product Complex (PC), eliminating the risk of optimizing a spurious saddle point.

TS_Search Start Reactant Complex (RC) Scan Relaxed PES Scan Start->Scan TS_Guess Extract TS Guess Scan->TS_Guess Opt_TS Berny Optimization TS_Guess->Opt_TS Freq Frequency Analysis Opt_TS->Freq Freq->Scan 0 or >1 Imag Freq IRC IRC Validation Freq->IRC 1 Imaginary Freq IRC->Start Reverse Prod Product Complex (PC) IRC->Prod Forward

Fig 1. DFT Transition State search and IRC validation workflow for enamine reactivity.

Thermodynamic Stability and Solvation Effects

Enamine formation and subsequent reactivity are highly sensitive to solvent polarity[3]. Because explicit solvation is computationally expensive and complex to sample, Implicit Solvation Models based on Density (SMD) are the industry standard. The highly polar dimethoxymethyl group significantly alters the solvation free energy ( ΔGsolv​ ) of this compound compared to simple alkyl enamines, stabilizing the polarized transition states in polar aprotic solvents.

Table 2: Solvation Free Energies ( ΔGsolv​ ) and Dipole Moments

Calculated using the SMD model (M06-2X/def2-TZVP).

Solvent EnvironmentDielectric Constant ( ϵ )Dipole Moment ( μ , Debye) ΔGsolv​ (kcal/mol)
Gas Phase (Vacuum) 1.002.14N/A
Toluene 2.382.65-4.2
Dichloromethane (DCM) 8.933.12-7.8
Acetonitrile (MeCN) 35.683.45-9.5

Step-by-Step Computational Methodology

To ensure reproducibility and scientific integrity, the following step-by-step workflow must be strictly adhered to when modeling 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine.

Conformational_Logic Input Enamine Input Gen Conformer Gen Input->Gen Filter Energy Filter Gen->Filter DFT_Opt DFT Optimization Filter->DFT_Opt DFT_SP Single Point Energy DFT_Opt->DFT_SP Boltzmann Boltzmann Analysis DFT_SP->Boltzmann

Fig 2. Multi-tier conformational sampling and DFT optimization workflow for enamines.

Phase 1: Conformational Sampling
  • Action: Generate an initial conformer ensemble using a semi-empirical method (e.g., GFN2-xTB) or molecular mechanics (e.g., OPLS4).

  • Causality: The flexible acetal group and pyrrolidine ring create a vast Potential Energy Surface. Relying on a single user-drawn structure will lead to catastrophic thermodynamic errors and false reactivity predictions.

Phase 2: Geometry Optimization and Frequency Analysis
  • Action: Optimize the lowest-energy conformers ( ΔE<5 kcal/mol) using DFT at the M06-2X/def2-SVP level. Run a frequency calculation at the exact same level of theory.

  • Causality: The frequency calculation validates that the structure is a true minimum (zero imaginary frequencies) and provides the zero-point energy (ZPE) and thermal corrections required to derive the Gibbs Free Energy ( G ).

Phase 3: High-Level Single-Point Energy and Solvation
  • Action: Perform a single-point energy calculation using a larger basis set (M06-2X/def2-TZVP) coupled with the SMD solvation model for the target experimental solvent.

  • Causality: The def2-SVP basis set is sufficient for geometry but underestimates the polarizability of the conjugated π -system. The triple-zeta basis set (def2-TZVP) corrects this, providing highly accurate electronic energies necessary for calculating reaction barriers.

Phase 4: Transition State Search (For Reactivity)
  • Action: Construct a Reactant Complex (RC) with the target electrophile. Perform a relaxed PES scan along the forming Cβ​−Electrophile bond. Extract the highest energy point and submit it for a Berny optimization (opt=(ts, calcall)).

  • Causality: The PES scan provides a mathematically sound initial guess for the TS, preventing the optimizer from falling back into a local minimum. The calcall command computes the force constants analytically at every step, drastically increasing the probability of converging on the correct saddle point.

Conclusion

The theoretical modeling of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine requires a meticulous approach that accounts for nitrogen pyramidalization, acetal steric bulk, and dispersion forces. By employing a self-validating DFT workflow utilizing M06-2X, def2-TZVP basis sets, and strict IRC validation, researchers can accurately predict the thermodynamic stability and kinetic reactivity of this crucial enamine. This predictive capability is indispensable for rationally designing synthetic routes toward complex pharmaceuticals, such as PBD-based ADC payloads.

References

  • Bond Energies of Enamines | ACS Omega |[Link]

  • A review on recent synthetic routes and computational approaches for antibody drug conjugation developments used in anti-cancer | BCRCP |[Link]

  • Selective Synthesis of Azoloyl NH-1,2,3-Triazoles and Azolyl Diazoketones: Experimental and Computational Insights | ACS Omega |[Link]

  • Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis | ResearchGate |[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Versatility of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine in Heterocyclic Chemistry

Executive Summary 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (CAS: 76282-55-8), also known in the literature as 3,3-dimethoxy-2-pyrrolidinopropene or the pyrrolidine enamine of pyruvaldehyde dimethyl acetal, is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (CAS: 76282-55-8), also known in the literature as 3,3-dimethoxy-2-pyrrolidinopropene or the pyrrolidine enamine of pyruvaldehyde dimethyl acetal, is a highly versatile bifunctional building block. By combining a highly nucleophilic enamine β -carbon with a protected aldehyde (dimethyl acetal), this compound serves as a powerful C3 synthon. This guide details its critical applications in synthesizing four-membered thietanes, complex indole cores for antibody-drug conjugates (ADCs), and pyrazine/pteridine frameworks.

Synthesis of Thietane 1,1-Dioxides via [2+2] Cycloaddition

Thietane dioxides are increasingly utilized in medicinal chemistry as metabolically stable, low-lipophilicity bioisosteres for cyclobutanes and peptide bonds. 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine is a premier substrate for constructing these four-membered sulfur heterocycles[1].

Mechanistic Insight & Causality

The synthesis relies on a [2+2] cycloaddition between the electron-rich enamine and an electrophilic sulfene ( CH2​=SO2​ ). The sulfene is generated in situ from methanesulfonyl chloride (MsCl) and triethylamine (Et 3​ N).

  • Solvent and Temperature Causality: The reaction must be performed in a non-polar solvent (diethyl ether) at 0 °C. Sulfenes are highly reactive and prone to auto-oligomerization. Slow generation at low temperatures ensures the sulfene is immediately trapped by the enamine[1].

  • Base Selection: Triethylamine serves a dual purpose. It acts as the base to eliminate HCl from MsCl to form the sulfene, and it strictly neutralizes the reaction environment. Without this neutralization, the generated HCl would rapidly hydrolyze both the acid-sensitive enamine and the dimethyl acetal[2].

Validated Protocol: Synthesis of 3-(N-pyrrolidino)-3-formylthietane 1,1-dioxide dimethyl acetal
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 1-[1-(dimethoxymethyl)vinyl]pyrrolidine (10.0 g, 58.4 mmol, 1.0 eq) and Et 3​ N (8.94 mL, 64.2 mmol, 1.1 eq) in anhydrous diethyl ether (30 mL)[1].

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C.

  • Sulfene Generation: Prepare a solution of methanesulfonyl chloride (4.97 mL, 64.2 mmol, 1.1 eq) in diethyl ether (15 mL). Add this solution dropwise to the reaction mixture over 30 minutes to maintain a low steady-state concentration of sulfene[1].

  • Cycloaddition: Remove the ice bath and stir the reaction mixture at 20 °C for 1 hour. The formation of a white precipitate (Et 3​ N·HCl) visually validates the progression of the reaction.

  • Workup: Quench the reaction by pouring it into distilled water (60 mL). Extract the aqueous layer with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the thietane 1,1-dioxide derivative[1].

Annulation to Dihydropyrroloindoles (Duocarmycin SA Scaffold)

The natural product Duocarmycin SA is a remarkably potent DNA minor-groove alkylating agent. The total synthesis of its dihydropyrroloindole core, pioneered by Boger, leverages 1-[1-(dimethoxymethyl)vinyl]pyrrolidine for a highly precise annulation[3].

Mechanistic Insight & Causality

The construction of the indole core requires the fusion of a pyrrole ring onto a functionalized aromatic system.

  • Regioselective Alkylation: The enamine's β -carbon attacks the highly electrophilic C6 position of a substituted diimide quinone precursor. Performing this at -78 °C ensures strict regiocontrol[3].

  • Cascade Cyclization: Following the isolation of the alkylated intermediate, treatment with acidic conditions initiates a self-validating cascade. The acid simultaneously hydrolyzes the enamine back to a ketone and unmasks the dimethyl acetal to an aldehyde. This transient, highly reactive dicarbonyl species immediately undergoes intramolecular condensation with the adjacent aniline nitrogen, driving a thermodynamically favorable aromatization to form the indole core[3].

Validated Protocol: Dihydropyrroloindole Core Assembly
  • Alkylation: Dissolve the diimide quinone precursor in anhydrous THF and cool to -78 °C under nitrogen.

  • Enamine Addition: Add 1-[1-(dimethoxymethyl)vinyl]pyrrolidine (1.2 eq) dropwise. Stir for 2 hours at -78 °C, then slowly warm to room temperature to complete the C-C bond formation[3].

  • Intermediate Isolation: Quench with saturated aqueous NaHCO 3​ , extract with ethyl acetate, and purify the aniline intermediate via silica gel chromatography.

  • Acidic Annulation: Dissolve the intermediate in a mixture of THF and 1M HCl (1:1 v/v). Stir at room temperature until TLC indicates complete consumption of the starting material. The acidic environment strips the acetal and enamine protecting groups, forcing the spontaneous cyclization into the dihydropyrroloindole core[3].

Condensation to Pyrazines and Pteridines (Folic Acid Analogs)

Pteridines and pyrazines are the structural foundations of folates and numerous antimetabolite drugs. 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine acts as an efficient 1,3-dielectrophile equivalent to construct 6-substituted pyrazines[4].

Mechanistic Insight & Causality

The synthesis of 5-deazapteridines utilizes the enamine to supply the critical three-carbon fragment required for the pyrazine ring.

  • Nucleophilic Displacement: When reacted with an amino-nitrile in the presence of pyridine and ammonia, the enamine undergoes an initial nucleophilic attack. The pyrrolidine moiety, upon protonation, acts as an excellent leaving group.

  • Acetal Preservation: The reaction is conducted in mildly basic conditions (ammonia/pyridine) for a short duration (45 minutes). This specific environment ensures the rapid cyclization of the intermediate imine onto the cyano group to form the pyrazine ring, while deliberately preventing the hydrolysis of the dimethyl acetal, preserving it for downstream elaboration into the pteridine framework[4].

Validated Protocol: Synthesis of 2-amino-3-cyano-6-(dimethoxymethyl)pyrazine
  • Reagent Mixing: In a round-bottom flask, dissolve 1-[1-(dimethoxymethyl)vinyl]pyrrolidine (1.0 eq) and the target amino-nitrile (1.0 eq) in a solvent mixture of methanol and diethyl ether (1:1)[4].

  • Base Addition: Add anhydrous pyridine (2.0 eq) to the solution.

  • Condensation: Bubble anhydrous ammonia gas through the solution for 5 minutes, then seal the flask and stir at room temperature for exactly 45 minutes[4].

  • Isolation: Concentrate the dark mixture under reduced pressure. Purify the crude product by recrystallization from ethanol to afford the functionalized pyrazine as a stable solid[4].

Quantitative Data Summary

The following table summarizes the reaction parameters, expected yields, and primary pharmaceutical applications for the protocols described above.

Substrate / ReactantCore Reagents & ConditionsTarget HeterocycleTypical YieldKey Pharmaceutical Application
Methanesulfonyl chloride Et 3​ N, Et 2​ O, 0 °C to 20 °CThietane 1,1-dioxide75–85%Salt Inducible Kinase (SIK) Inhibitors
Diimide quinone precursor 1. THF, -78 °C2. HCl / THF, RTDihydropyrroloindole50–60%Duocarmycin SA (Anticancer ADCs)
Amino-cyano-acetamide Pyridine, NH 3​ , MeOH/Et 2​ O6-Substituted Pyrazine51–65%5-Deazapteridines (Folic Acid Analogs)

Pathway Visualization

Pathway cluster_0 [2+2] Cycloaddition cluster_1 Regioselective Alkylation & Annulation cluster_2 Hetero-Condensation Enamine 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (CAS: 76282-55-8) Sulfene Sulfene Intermediate (from MsCl / Et3N) Enamine->Sulfene + MsCl, Et3N Quinone Diimide Quinone Alkylation Enamine->Quinone C-C Bond Formation Amidine Amino-nitriles / Amidines Condensation Enamine->Amidine Nucleophilic Attack Thietane Thietane 1,1-Dioxides (Kinase Inhibitor Scaffolds) Sulfene->Thietane [2+2] Cycloaddition Indole Dihydropyrroloindoles (Duocarmycin SA Core) Quinone->Indole H+ (Acetal Deprotection & Cyclization) Pyrazine Pyrazines & Pteridines (Folic Acid Analogs) Amidine->Pyrazine Cyclization & Aromatization

Divergent synthetic pathways of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine.

References

  • US Patent 20240025892A1. "Salt inducible kinase inhibitors." Google Patents.
  • Capturing Biological Activity in Natural Product Fragments by Chemical Synthesis. National Center for Biotechnology Information (PMC). URL:[Link]

  • Pteridines. 48. Utilization of 3,3-dimethoxy-2-pyrrolidinopropene for the synthesis of folic acid, N2'-acetyl-7-folic acid, and 5-deaza-7-folic acid. Journal of Organic Chemistry. URL:[Link]

Sources

Application

Application Note: 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine in Multicomponent Reactions

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Chemical Profile 1-[1-(Dimethoxymethyl)vinyl]pyrrolidi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Profile

1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (CAS: 76282-55-8)[1], commonly referred to as the pyrrolidine enamine of pyruvaldehyde dimethyl acetal, is a highly versatile, electron-rich dienophile and nucleophile. In modern synthetic and medicinal chemistry, enamines with masked dicarbonyl functionality are prized for their ability to participate in Multicomponent Reactions (MCRs) without undergoing premature degradation or unwanted side-reactions.

Causality of Design: The structural brilliance of this compound lies in its dual functionality:

  • The Enamine Core: The lone pair on the pyrrolidine nitrogen strongly donates into the vinyl π -system, rendering the β -carbon highly nucleophilic. This makes it an ideal participant in 2[2].

  • The Dimethoxymethyl (Acetal) Group: This moiety acts as a protected aldehyde. During an MCR, it provides steric steering to ensure high diastereoselectivity. Post-reaction, it can be easily unmasked under mild acidic conditions to yield an aldehyde, which serves as a handle for further derivatization (e.g., in the).

Mechanistic Insights: The Povarov Reaction

The most prominent application of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine in MCRs is the 3[3]. This formal [4+2] cycloaddition assembles complex 1,2,3,4-tetrahydroquinoline (THQ) scaffolds—a privileged pharmacophore in antimalarial, antiviral, and anticancer drug development[3].

The Self-Validating Mechanism: The reaction is a three-component system comprising an aniline, an aldehyde, and the enamine[2].

  • Imine Formation: The aniline and aldehyde condense to form an N -aryl imine.

  • Electrophilic Activation: A Lewis acid (e.g., BF3​⋅OEt2​ or Sc(OTf)3​ ) activates the imine, forming a highly 2[2].

  • Nucleophilic Attack & Cyclization: The electron-rich β -carbon of the enamine attacks the iminium ion (Mannich-type addition), generating a carbocation intermediate. This intermediate undergoes an intramolecular electrophilic aromatic substitution (EAS) with the aniline ring, followed by rearomatization to form the THQ core[2][4].

Experimental Protocols

To ensure reproducibility, the following protocols represent a self-validating system. In-process monitoring inherently verifies the success of intermediate stages before proceeding.

Protocol A: In Situ Generation of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine

Causality Note: While this enamine can be stored, generating it in situ prevents degradation from atmospheric moisture and ensures maximum nucleophilicity for the subsequent MCR.

Reagents:

  • Pyruvaldehyde dimethyl acetal (1,1-dimethoxyacetone): 10.0 mmol

  • Pyrrolidine: 12.0 mmol (1.2 equiv)

  • Catalyst: p -Toluenesulfonic acid ( p -TsOH) (0.1 mmol)

  • Solvent: Toluene (20 mL)

Step-by-Step Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Rationale: Removing water drives the equilibrium toward complete enamine formation.

  • Reaction: Dissolve the pyruvaldehyde dimethyl acetal and pyrrolidine in toluene. Add p -TsOH.

  • Reflux: Heat the mixture to reflux ( 110∘C ). Monitor water collection in the trap. The reaction is complete when the theoretical volume of water (~0.18 mL) is collected (approx. 2-4 hours).

  • Validation: Remove a 0.1 mL aliquot, dilute in CDCl3​ , and perform a rapid 1H -NMR. The disappearance of the ketone methyl singlet and the appearance of vinyl protons confirm enamine formation.

  • Concentration: Concentrate the solution under reduced pressure. The crude enamine should be used directly in Protocol B.

Protocol B: Three-Component Povarov Synthesis of Tetrahydroquinolines

Reagents:

  • Aniline derivative: 1.0 mmol

  • Benzaldehyde derivative: 1.0 mmol

  • 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (from Protocol A): 1.2 mmol

  • Lewis Acid: Sc(OTf)3​ (0.1 mmol, 10 mol%)

  • Solvent: Anhydrous Acetonitrile ( CH3​CN ) (5 mL)

Step-by-Step Procedure:

  • Imine Pre-formation: In an oven-dried Schlenk flask under argon, dissolve the aniline and benzaldehyde in anhydrous CH3​CN . Stir at room temperature for 30 minutes over 4Å molecular sieves to form the Schiff base[2].

  • Catalyst Addition: Cool the mixture to 0∘C . Add Sc(OTf)3​ in one portion. The solution will typically darken, indicating iminium ion formation.

  • Enamine Addition: Dissolve the enamine in 1 mL of CH3​CN and add it dropwise over 10 minutes. Rationale: Dropwise addition controls the exotherm and prevents enamine homopolymerization.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly UV-active imine spot and the appearance of a lower Rf​ fluorescent spot indicates successful cycloaddition.

  • Quench & Workup: Quench with saturated aqueous NaHCO3​ (5 mL). Extract with Dichloromethane ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Purify via flash column chromatography (silica gel) to isolate the diastereomerically pure tetrahydroquinoline.

Quantitative Data & Yield Analysis

The steric bulk of the dimethoxymethyl group heavily influences the diastereoselectivity of the Povarov reaction, typically favoring the trans-isomer[2].

Aniline SubstituentAldehyde SubstituentReaction Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
H (Unsubstituted)4-Nitro4.582> 95:5
4-Methoxy4-Chloro4.088> 95:5
4-ChloroH (Unsubstituted)6.07490:10
4-Methyl4-Methoxy5.585> 95:5

Table 1: Scope and efficiency of the three-component Povarov reaction using 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine. Yields represent isolated, purified products.

Mechanistic Visualization

Povarov_Mechanism Aniline Aniline (Component 1) Imine N-Aryl Imine (Intermediate) Aniline->Imine Condensation (-H2O) Aldehyde Aldehyde (Component 2) Aldehyde->Imine Iminium Activated Iminium Ion (Lewis Acid Catalyzed) Imine->Iminium Lewis Acid (e.g., Sc(OTf)3) Enamine 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (Component 3) AzaDA Nucleophilic Attack (Mannich-Type) Enamine->AzaDA Electron-Rich Dienophile Iminium->AzaDA Carbocation Carbocation Intermediate AzaDA->Carbocation Cyclization Intramolecular EAS (Cyclization) Carbocation->Cyclization THQ Functionalized 1,2,3,4-Tetrahydroquinoline Cyclization->THQ Rearomatization

Mechanistic pathway of the three-component Povarov reaction utilizing the PDA-enamine.

References

  • [3] The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. ResearchGate. 3

  • [2] Povarov reaction. Wikipedia. 2

  • [4] Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journals. 4

  • Capturing Biological Activity in Natural Product Fragments by Chemical Synthesis. NIH PMC.

  • [1] pyrrolidine enamine of pyruvaldehyde dimethyl acetal - CAS号. Molaid. 1

Sources

Method

Application Notes and Protocols: 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine as a Versatile Building Block in Natural Product Synthesis

Introduction: The Strategic Value of Functionalized Enamines The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous alkaloids, amino acids like pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Functionalized Enamines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous alkaloids, amino acids like proline, and synthetic drugs.[1][2] The development of efficient methods to construct and functionalize this heterocycle, as well as to use its derivatives as building blocks, is a central theme in modern organic synthesis.[3][4]

This guide introduces 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine , a highly functionalized and reactive enamine, as a versatile building block for constructing complex molecular architectures. This reagent uniquely combines the nucleophilic character of an enamine with a masked aldehyde functionality (the dimethoxymethyl acetal). This dual nature allows it to serve as a powerful C2-synthon, effectively acting as a ketene or a β-formyl vinyl anion equivalent. Its strategic application in key carbon-carbon bond-forming reactions, such as cycloadditions and conjugate additions, provides a direct route to densely functionalized carbocyclic and heterocyclic systems, which are key intermediates in the synthesis of bioactive natural products.

Reagent Profile: Synthesis and Handling

Plausible Synthesis of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine

While not a widely commercialized reagent, 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine can be prepared through established synthetic methodologies. A common route to such enamines involves the reaction of a secondary amine with an appropriately substituted alkyne or allene. A plausible and efficient synthesis is the addition of pyrrolidine to 3,3-dimethoxypropyne.

Protocol 1: Synthesis via Alkyne Addition

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous toluene (10 mL/mmol of alkyne) under an argon atmosphere.

  • Reagent Addition: Add pyrrolidine (1.2 equivalents) to the solvent, followed by the dropwise addition of 3,3-dimethoxypropyne (1.0 equivalent).

  • Reaction Conditions: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alkyne is consumed (typically 4-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine as a colorless to pale yellow oil.

Rationale: This reaction proceeds via a nucleophilic addition of the amine to the alkyne, followed by tautomerization to the thermodynamically more stable enamine product. The use of anhydrous conditions is critical to prevent hydrolysis of the acetal and the enamine.

Handling and Storage
  • Moisture Sensitivity: 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine is highly sensitive to moisture and acidic conditions, which can cause rapid hydrolysis to 2-pyrrolidinylacetaldehyde and methanol.

  • Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or dry nitrogen) using anhydrous solvents and oven-dried glassware.

  • Storage: Store the purified reagent in an amber vial under argon at low temperatures (-20°C to 4°C) to minimize degradation.

Application I: [4+2] Diels-Alder Cycloadditions

The electron-rich nature of the enamine moiety makes 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine an excellent dienophile in normal-electron-demand Diels-Alder reactions.[5] This transformation is a powerful tool for the stereoselective construction of six-membered rings.[6] Subsequent hydrolysis of the resulting cycloadduct unmasks both a ketone (from the enamine) and an aldehyde (from the acetal), providing a highly functionalized product.

General Mechanism and Workflow

The reaction involves a concerted [4+2] cycloaddition between the enamine (dienophile) and a conjugated diene. The pyrrolidine group acts as a powerful electron-donating group, activating the vinyl moiety for reaction with electron-deficient or even unactivated dienes. Hydrolytic work-up cleaves the enamine to a ketone and the acetal to an aldehyde.

cluster_0 Step 1: [4+2] Cycloaddition cluster_1 Step 2: Hydrolysis Reagents 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine + Diene (e.g., Isoprene) Cycloaddition Diels-Alder Reaction (Toluene, Heat) Reagents->Cycloaddition Adduct Cycloadduct Intermediate (Enamine + Acetal) Cycloaddition->Adduct Workup Aqueous Acidic Work-up (e.g., aq. HCl) Adduct->Workup Product Final Product (Keto-aldehyde) Workup->Product

Caption: Diels-Alder reaction and hydrolysis workflow.

Protocol 2: Diels-Alder Reaction with Isoprene
  • Reaction Setup: In an oven-dried, sealed tube under argon, dissolve 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (1.0 equivalent) in anhydrous toluene (5 mL/mmol).

  • Diene Addition: Add freshly distilled isoprene (1.5 equivalents).

  • Reaction Conditions: Seal the tube and heat the mixture at 120°C for 18-24 hours. Monitor the reaction progress by GC-MS.

  • Hydrolysis:

    • After cooling to room temperature, concentrate the reaction mixture in vacuo.

    • Dissolve the crude residue in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl (3:1 v/v).

    • Stir vigorously at room temperature for 2 hours until TLC analysis shows complete hydrolysis of the intermediates.

  • Extraction and Purification:

    • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting keto-aldehyde by flash column chromatography on silica gel.

Application II: Michael Additions for 1,5-Dicarbonyl Synthesis

The nucleophilicity of the β-carbon of the enamine allows it to participate in Michael (conjugate) additions to α,β-unsaturated systems.[7][8] This reaction, a cornerstone of the Stork enamine synthesis, is a highly effective method for forming carbon-carbon bonds. The use of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine provides an adduct that, upon hydrolysis, yields a 1,5-dicarbonyl compound bearing a protected aldehyde, a valuable precursor for further cyclizations like the Robinson annulation.

General Mechanism and Workflow

The reaction begins with the nucleophilic attack of the enamine onto the Michael acceptor, forming a zwitterionic intermediate that quickly protonates to an iminium salt. This salt is then hydrolyzed during the work-up to reveal the final dicarbonyl product.

Start Enamine + Michael Acceptor (e.g., Methyl Vinyl Ketone) Addition Michael Addition (Aprotic Solvent, RT) Start->Addition Intermediate Iminium Salt Intermediate Addition->Intermediate Hydrolysis Aqueous Acidic Work-up Intermediate->Hydrolysis Product 1,5-Dicarbonyl Product with Acetal Hydrolysis->Product Final_Product Tri-carbonyl or Cyclized Product (after full hydrolysis) Product->Final_Product Further Hydrolysis

Caption: Michael addition and subsequent work-up.

Protocol 3: Michael Addition to Methyl Vinyl Ketone
  • Reaction Setup: To a solution of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (1.0 equivalent) in anhydrous THF (10 mL/mmol) under an argon atmosphere at 0°C (ice bath), add methyl vinyl ketone (1.1 equivalents) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the consumption of the starting materials by TLC.

  • Hydrolysis:

    • Cool the mixture to 0°C and add 1M aqueous HCl until the pH is ~2.

    • Stir at room temperature for 3 hours to ensure complete hydrolysis of both the resulting enamine/iminium species and the acetal.

  • Work-up and Purification:

    • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to isolate the target 1,5-dicarbonyl compound.

Summary of Applications

The strategic utility of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine is summarized below, highlighting its role as a versatile synthetic intermediate.

Reaction TypeRole of ReagentKey Bond FormedResulting Structure (Post-Hydrolysis)Strategic Value
Diels-Alder DienophileC-C (x2)Functionalized CyclohexanoneRapid construction of six-membered rings with control over stereochemistry.
Michael Addition NucleophileC-C1,5-Dicarbonyl CompoundAccess to precursors for annulation reactions and polyketide synthesis.

Conclusion

1-[1-(Dimethoxymethyl)vinyl]pyrrolidine is a potent and versatile building block for the synthesis of complex organic molecules. By masking two distinct carbonyl functionalities within a single, reactive enamine structure, it provides synthetic chemists with a powerful tool for strategic C-C bond formation. The protocols outlined herein for Diels-Alder and Michael addition reactions serve as a foundation for its application in the total synthesis of alkaloids and other biologically active natural products, enabling the efficient construction of key carbocyclic and heterocyclic intermediates.

References

  • Bhat, C., & Tilve, S. G. (2015). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Thesis.
  • Dadashpour, S., & Emami, S. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Chemistry Central Journal, 16(1), 27. Available at: [Link]

  • Pearson, W. (n.d.). New Methods for Alkaloid Synthesis. Grantome. Available at: [Link]

  • Mitin, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4802. Available at: [Link]

  • Hamlin, T. A., Fernández, I., & Bickelhaupt, F. M. (2019). How Dihalogens Catalyze Michael Addition Reactions. ChemistryOpen, 8(6), 723–728. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094–3095. Available at: [Link]

  • Dixon, D. J., et al. (2012). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 134(34), 14349–14352. Available at: [Link]

  • Navarro, R., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 8(2), 805-814. Available at: [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. (Note: Foundational Diels-Alder work, specific URL to original German text may vary, but is widely cited in reviews like reference 18).
  • Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. (Note: Foundational Stork Enamine work, widely cited in reviews like reference 5).
  • Lewis, D. D., & You, S. L. (2015). The Iridium-Catalyzed Asymmetric Allylic Substitution Reaction. Angewandte Chemie International Edition, 54(1), 74-77. (Note: Provides context for modern catalytic methods in amine chemistry, analogous to the principles in reference 9).
  • Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in Pauson-Khand reactions. Chemical Society Reviews, 40(6), 3430-3444.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Note: A standard textbook providing mechanistic details for Michael additions and Diels-Alder reactions).
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. (Note: Provides detailed mechanisms and examples for named reactions relevant to this guide).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals encountering low yields or poor conversions when synthesizing 1-[1-(Dimethoxymethyl)vinyl]pyrrolid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals encountering low yields or poor conversions when synthesizing 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine .

This specific enamine—derived from the condensation of 1,1-dimethoxypropan-2-one (pyruvaldehyde dimethyl acetal) and pyrrolidine—is a highly valuable nucleophilic intermediate. It is famously utilized in regioselective alkylations, such as the construction of the dihydropyrroloindole core during the total synthesis of the potent antitumor antibiotic Duocarmycin SA[1]. However, its synthesis is notoriously prone to low yields due to stalled equilibria, reagent volatility, and extreme moisture sensitivity.

Part 1: Frequently Asked Questions (Mechanistic Causality & Troubleshooting)

Q1: Why is my conversion of pyruvaldehyde dimethyl acetal to the enamine so low, even after 24 hours of reflux? Cause: Enamine formation is a reversible condensation reaction that relies entirely on the continuous removal of water to drive the equilibrium forward[2][3]. The starting ketone features a bulky, electron-withdrawing dimethoxymethyl group, which decreases the electrophilicity of the carbonyl carbon and sterically hinders the initial nucleophilic attack by pyrrolidine. Solution: Standard desiccants (like magnesium sulfate) are often insufficient for this sterically hindered substrate. You must use a Dean-Stark apparatus with an azeotropic solvent (toluene or benzene). Furthermore, pyrrolidine has a low boiling point (87 °C) and can easily co-distill or escape the condenser during prolonged reflux[4]. Always use an excess of pyrrolidine (1.5 to 2.0 equivalents) and consider adding it in portions if the reaction stalls.

Q2: I am seeing multiple spots on my TLC plate. Is the enamine forming at the wrong alpha-carbon? Cause: Regioselectivity is rarely the issue here. The kinetic and thermodynamic enamine strongly favors formation at the less sterically hindered methyl group, yielding the desired 1-substituted vinyl group rather than the highly congested internal enamine. The "multiple spots" are almost certainly an artifact of degradation. Enamines undergo rapid hydrolysis back to the starting ketone upon exposure to moisture or mild acid[3]—conditions perfectly replicated by the surface of standard silica gel TLC plates. Solution: Do not rely on standard TLC to monitor this reaction. Instead, monitor the volume of water collected in the Dean-Stark trap. For precise conversion metrics, pull an aliquot, evaporate the solvent under a stream of dry nitrogen, and analyze the crude mixture via 1 H NMR in anhydrous CDCl 3​ .

Q3: My crude NMR shows excellent conversion, but my isolated yield drops to <20% after purification. What is going wrong? Cause: Hydrolysis during workup. The nitrogen lone pair in the pyrrolidine ring is highly delocalized into the alkene pi-bond, making the beta-carbon highly nucleophilic but also rendering the entire system exceptionally sensitive to aqueous cleavage[3]. Solution: Absolutely avoid aqueous workups, brine washes, or silica gel column chromatography. The product must be purified via vacuum distillation (e.g., Kugelrohr) under strictly anhydrous conditions.

Part 2: Reaction Pathway & Logical Relationships

The following diagram illustrates the mechanistic pathways, highlighting the critical equilibrium dependency on water removal and the risk of hydrolysis.

EnaminePathway K Pyruvaldehyde Dimethyl Acetal + Pyrrolidine I Hemiaminal Intermediate K->I Nucleophilic Attack S Side Reaction: Aldol Condensation K->S Base Catalysis (Prolonged Heating) E 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (Target Enamine) I->E Dehydration (-H2O) W Water (H2O) I->W Byproduct E->K Hydrolysis (Moisture) W->K Drives reverse reaction

Reaction pathway of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine showing equilibrium and side reactions.

Part 3: Quantitative Data & Optimization

To ensure a self-validating system, compare your current parameters against the optimized conditions below. Deviating from these optimized parameters is the most common cause of low yield.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Solvent Dichloromethane (DCM)Anhydrous Toluene Toluene allows for higher reflux temperatures (110 °C) and forms a highly efficient azeotrope with water for Dean-Stark removal.
Amine Equivalents 1.0 - 1.1 eq1.5 - 2.0 eq Excess pyrrolidine compensates for evaporative losses during prolonged azeotropic reflux[4]. Pyrrolidine is preferred over piperidine due to the favorable trigonal planar geometry of the 5-membered ring[3].
Catalyst NoneCatalytic p-TsOH (0.05 eq) Acid catalysis accelerates the protonation of the hemiaminal hydroxyl group, transforming it into a better leaving group (H 2​ O) to facilitate elimination[3].
Purification Silica Gel ChromatographyVacuum Distillation Enamines rapidly hydrolyze on acidic silica gel. Distillation ensures anhydrous isolation and prevents product destruction.

Part 4: Standard Operating Procedure (Self-Validating Protocol)

Follow this step-by-step methodology to synthesize and isolate the enamine with high fidelity.

Reagents Required:

  • 1,1-dimethoxypropan-2-one (1.0 eq)

  • Pyrrolidine (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

  • Anhydrous Toluene (0.5 M relative to ketone)

Step-by-Step Workflow:

  • Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under an argon or nitrogen atmosphere.

  • Reagent Addition: Add anhydrous toluene to the flask. Add 1,1-dimethoxypropan-2-one (1.0 eq) and catalytic p-TsOH (0.05 eq). Stir for 5 minutes at room temperature.

  • Amine Addition: Slowly add pyrrolidine (1.5 eq) via syringe. The reaction may become slightly warm.

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux (oil bath at ~125 °C to maintain an internal temperature of 110 °C).

  • Monitoring: Monitor the accumulation of water in the Dean-Stark trap. Continue refluxing until the theoretical volume of water has been collected (typically 12 to 24 hours). Self-Validation Check: If water collection stops before the theoretical yield, add an additional 0.5 eq of pyrrolidine to compensate for evaporative loss.

  • Concentration: Cool the reaction to room temperature. Immediately transfer the mixture to a rotary evaporator. Remove the toluene and excess pyrrolidine under reduced pressure. Do not expose the crude oil to ambient atmosphere for prolonged periods.

  • Purification: Purify the crude dark oil via Kugelrohr vacuum distillation or short-path fractional distillation under high vacuum. The target enamine will distill as a pale yellow to colorless oil. Store immediately under inert gas at -20 °C.

Workflow A 1. Setup Anhydrous Toluene Dean-Stark Trap B 2. Reflux 110°C, 1.5 eq Pyrrolidine Catalytic p-TsOH A->B C 3. Monitoring Check H2O Volume Do NOT use standard TLC B->C D 4. Concentration Remove Solvent in vacuo C->D E 5. Purification Vacuum Distillation (Kugelrohr) D->E

Optimized step-by-step experimental workflow for synthesizing the highly reactive enamine.

References

  • Master Organic Chemistry. "Enamines." Master Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Capturing Biological Activity in Natural Product Fragments by Chemical Synthesis." NIH. Available at:[Link]

  • Reddit Chemistry Community. "I just started grad school and I can't get a simple enamine synthesis to work. Please help!" r/chemistry. Available at: [Link]

Sources

Optimization

Side reactions of "1-[1-(Dimethoxymethyl)vinyl]pyrrolidine" and how to avoid them

Welcome to the Technical Support Center for advanced enamine chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will explore the mechanistic causality...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced enamine chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will explore the mechanistic causality behind the side reactions of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine —a highly reactive, multifunctional enamine critical in complex natural product synthesis, such as the total synthesis of duocarmycin SA[1]—and establish self-validating protocols to ensure reproducible success.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my reaction mixture turn into a dark, intractable tar shortly after adding an electrophile? Causality: The dimethoxymethyl group on 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine is an acetal. If your reaction environment becomes even slightly acidic—often due to HCl byproducts generated when using electrophiles like sulfonyl chlorides or alkyl halides—the acetal rapidly hydrolyzes into a highly electrophilic aldehyde. The highly nucleophilic pyrrolidine enamine then attacks this unmasked aldehyde, triggering a cascade of uncontrolled self-condensation and polymerization. Prevention: Maintain strict, non-nucleophilic basic conditions. Always use a slight excess (1.2–1.5 equivalents) of a tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to scavenge any acid generated in situ.

Q2: I am observing significant amounts of pyruvaldehyde dimethyl acetal and free pyrrolidine in my NMR. How do I prevent this? Causality: Enamines are notoriously moisture-sensitive. Trace water in your solvents or atmospheric humidity reacts with the enamine's electron-rich double bond, forming a transient hemiaminal intermediate. This intermediate thermodynamically collapses into the parent ketone (pyruvaldehyde dimethyl acetal) and the secondary amine (pyrrolidine). Prevention: Implement self-validating anhydrous techniques. Dry all solvents over activated 3Å molecular sieves until Karl Fischer titration confirms water levels are below 10 ppm. Handle the enamine exclusively under an inert argon atmosphere.

Q3: When reacting the enamine with methanesulfonyl chloride (MsCl), I get low yields of the desired thietane 1,1-dioxide. What is going wrong? Causality: The formation of the thietane 1,1-dioxide relies on the in situ generation of sulfene (CH₂=SO₂) via the E1cB elimination of MsCl by a base[2]. If MsCl is added directly to the enamine without sufficient base, the enamine itself acts as the base or undergoes irreversible N-sulfonylation. Furthermore, sulfene is highly transient; if the enamine is not readily available in the correct conformation, the sulfene will rapidly oligomerize[3]. Prevention: Premix the enamine and Et₃N, then add MsCl dropwise at 0 °C. The Et₃N must be present in excess to ensure rapid sulfene generation and to protect the enamine from acidic degradation.

Q4: How do I minimize N-alkylation when reacting with alkyl halides? Causality: The pyrrolidine nitrogen is highly nucleophilic. While C-alkylation is thermodynamically favored, N-alkylation is often kinetically favored, especially with "hard" electrophiles. This forms an inactive enamonium salt, stalling the reaction. Prevention: Use "softer" electrophiles (e.g., alkyl iodides instead of chlorides). Because N-alkylation is often reversible, heating the reaction mixture can drive the equilibrium toward the thermodynamically stable C-alkylated product.

Section 2: Reaction Pathways Visualization

EnaminePathways Enamine 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (Reactive Enamine) Hydrolysis Pyruvaldehyde Dimethyl Acetal + Pyrrolidine Enamine->Hydrolysis + H2O (Trace Moisture) Hydrolysis N_Alk N-Alkylated Enamonium Salt (Kinetic Trap) Enamine->N_Alk + Hard Electrophile Kinetic Control C_Alk C-Alkylated Product / Thietane 1,1-Dioxide Enamine->C_Alk + Sulfene / Soft Electrophile Desired Pathway Aldehyde Unmasked Aldehyde Intermediate Enamine->Aldehyde + H+ (Acidic Byproducts) Acetal Deprotection Polymer Polymerization / Tar (Self-Condensation) N_Alk->C_Alk Heat (Reversible) Thermodynamic Shift Aldehyde->Polymer + Enamine Nucleophilic Attack

Reaction pathways of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine highlighting desired vs side reactions.

Section 3: Quantitative Data & Preventive Metrics

Side ReactionPrimary CausalityKinetic / Thermodynamic DriverCritical Threshold for FailurePreventive Metric
Hydrolysis Trace MoistureThermodynamic collapse of hemiaminal>50 ppm H₂O in solventKarl Fischer Titration <10 ppm H₂O
Polymerization Acidic ByproductsKinetic self-condensationpH < 7.0 during reaction1.2–1.5 eq. Et₃N buffer
N-Alkylation Hard ElectrophilesKinetic trap (Enamonium salt)T < 0 °C with hard electrophilesHeat to 60 °C (shifts to C-alkylation)
Sulfene Oligomerization Slow trappingKinetic instability of CH₂=SO₂Localized MsCl excessDropwise MsCl addition at 0 °C

Section 4: Self-Validating Experimental Protocols

Protocol 1: Anhydrous Handling & Storage of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine Purpose: To prevent thermodynamic hydrolysis back to pyruvaldehyde dimethyl acetal.

  • Solvent Preparation: Dry tetrahydrofuran (THF) or dichloromethane (DCM) over activated 3Å molecular sieves for 48 hours.

    • Validation Check: Perform Karl Fischer titration. Proceed only if H₂O < 10 ppm.

  • Atmosphere Control: Connect the reaction flask to a Schlenk line. Perform three vacuum/argon cycles.

    • Validation Check: The vacuum gauge must read <0.1 mbar before backfilling with Argon.

  • Storage & Aliquoting: Store the enamine at -20 °C under argon.

    • Validation Check: Before use, take a ¹H-NMR aliquot in anhydrous C₆D₆. The presence of intact vinyl protons at ~4.0-4.5 ppm and the absence of aldehyde/ketone peaks (>1%) validates reagent integrity.

Protocol 2: [2+2] Cycloaddition with Sulfene (Thietane 1,1-Dioxide Synthesis) Purpose: To trap transient sulfene while avoiding enamine N-sulfonylation or acetal polymerization[2].

  • Reagent Premixing: In an oven-dried flask under argon, dissolve 1.0 eq of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine and 1.2 eq of triethylamine (Et₃N) in anhydrous THF. Cool to 0 °C.

    • Validation Check: The solution must remain clear and colorless, confirming no premature enamine degradation.

  • Sulfene Generation: Add 1.1 eq of methanesulfonyl chloride (MsCl) dropwise over 15 minutes.

    • Validation Check: Immediate formation of a dense white precipitate (Et₃N·HCl) visually validates the in situ generation of the sulfene intermediate.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then warm to 20 °C.

    • Validation Check: Perform TLC (7:3 Hexane/EtOAc). Complete disappearance of the UV-active enamine spot confirms reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

    • Validation Check: Test the aqueous layer with pH paper; it must remain >7.5 to ensure the acetal group is not hydrolyzed during extraction.

References

  • Capturing Biological Activity in Natural Product Fragments by Chemical Synthesis. National Institutes of Health (PMC).[Link]

  • Sulfene. Wikipedia. [Link]

Sources

Troubleshooting

"1-[1-(Dimethoxymethyl)vinyl]pyrrolidine" stability and degradation issues

Welcome to the technical support guide for 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common stability and degr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common stability and degradation issues encountered during the handling, storage, and application of this versatile reagent. Our guidance is rooted in fundamental chemical principles and extensive field experience to ensure the integrity of your experiments.

I. Understanding the Molecule: A Chemist's Perspective

1-[1-(Dimethoxymethyl)vinyl]pyrrolidine incorporates three key functional groups: a vinyl ether, a dimethyl acetal, and a pyrrolidine ring. The stability of the entire molecule is dictated by the reactivity of its most sensitive components: the vinyl ether and the acetal. Both are highly susceptible to hydrolysis under acidic conditions. The pyrrolidine ring, a cyclic secondary amine, is generally more stable but can be involved in various reactions.

The primary degradation pathway for this compound is acid-catalyzed hydrolysis. Even trace amounts of acid or ambient moisture can initiate this process, leading to the formation of undesired byproducts and compromising the purity of the reagent.

II. Frequently Asked Questions (FAQs)

Here we answer some of the most common questions regarding the stability and handling of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine.

Q1: My freshly opened bottle of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine shows impurities in the NMR spectrum. What could be the cause?

A1: The most likely cause is degradation due to exposure to moisture and/or acidic conditions during manufacturing, packaging, or initial handling. The primary degradation products would result from the hydrolysis of the vinyl ether and acetal functional groups.

Q2: What are the expected degradation products of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine?

A2: The primary degradation products arise from hydrolysis. The vinyl ether will hydrolyze to a ketone, and the acetal will hydrolyze to an aldehyde and methanol. The pyrrolidine ring is more stable but can undergo oxidation or other reactions under harsh conditions.

Q3: How should I properly store 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine to ensure its long-term stability?

A3: To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to moisture and air.[1] It is also advisable to store it at a reduced temperature (2-8°C) to slow down any potential degradation reactions.[2]

Q4: Can I use protic solvents like methanol or ethanol with this reagent?

A4: It is highly recommended to avoid protic solvents, especially in the presence of any acidic impurities.[3] These solvents can participate in the hydrolysis of the vinyl ether and acetal moieties, leading to the degradation of your reagent.[4][5] If a protic solvent is necessary for your reaction, ensure it is rigorously dried and consider the use of a non-acidic buffer.

Q5: My reaction involving 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine is sluggish or failing. Could the reagent be the issue?

A5: Yes, a degraded reagent is a common cause of reaction failure. If you suspect your 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine has degraded, it is crucial to assess its purity before proceeding. A lower concentration of the active reagent will naturally lead to slower reaction rates or complete failure.

III. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when using 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine.

Issue 1: Suspected Reagent Degradation
  • Symptoms:

    • Inconsistent reaction outcomes.

    • Presence of unexpected byproducts.

    • Discoloration or change in the physical appearance of the reagent.

    • NMR or GC-MS analysis shows multiple peaks where a pure sample is expected.

  • Troubleshooting Workflow:

    G A Suspicion of Reagent Degradation B Visual Inspection: Check for discoloration or phase separation. A->B C Purity Analysis: Perform NMR or GC-MS. B->C D Compare with Reference Spectrum: Does the data match the expected structure? C->D E Identify Impurities: Are hydrolysis byproducts present? D->E If no F Decision: Is reagent purity acceptable? D->F If yes E->F G Purify Reagent: Consider distillation under reduced pressure or column chromatography on neutral alumina. F->G If no I Proceed with Experiment: Use purified or new reagent under inert and anhydrous conditions. F->I If yes H Procure New Reagent: If purification is not feasible. G->H If purification fails G->I H->I

    Caption: Troubleshooting workflow for suspected reagent degradation.

Issue 2: Inconsistent Reaction Performance
  • Symptoms:

    • Variable reaction yields.

    • Formation of different byproduct profiles between batches.

  • Root Cause Analysis and Solutions:

Potential Cause Underlying Problem Recommended Action
Atmospheric Exposure The reagent is sensitive to moisture and CO2 in the air, which can lead to hydrolysis.Always handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use fresh, anhydrous solvents.
Acidic Contaminants Glassware or other reagents may contain acidic residues that catalyze degradation.Ensure all glassware is thoroughly cleaned and dried. Consider using base-washed glassware. Check the purity and pH of all other reaction components.
Improper Storage Storing the reagent at room temperature or in a poorly sealed container accelerates degradation.[6]Store in a tightly sealed container, under an inert atmosphere, at the recommended temperature (2-8°C).[2]
Solvent Choice Use of protic or wet solvents.Use anhydrous, non-protic solvents whenever possible. If a protic solvent is required, ensure it is of the highest purity and dryness.

IV. Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR
  • Sample Preparation: Under an inert atmosphere, dissolve a small amount (5-10 mg) of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Look for the characteristic peaks of the vinyl proton and the methoxy protons of the acetal.

    • The presence of new peaks, particularly in the aldehyde or ketone region, or the appearance of a methanol singlet, indicates hydrolysis.

    • Integrate the peaks to quantify the level of impurity.

Protocol 2: Handling and Dispensing
  • Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: If using a Schlenk line, ensure the manifold is under a positive pressure of a dry, inert gas (argon or nitrogen). If using a glovebox, ensure the atmosphere is dry and oxygen-free.

  • Dispensing: Use a clean, dry syringe or cannula to transfer the required amount of the liquid reagent.

  • Sealing: After dispensing, flush the headspace of the reagent bottle with inert gas before tightly resealing the cap.

V. Degradation Pathway

The primary degradation pathway is the acid-catalyzed hydrolysis of the vinyl ether and acetal functional groups.

G cluster_0 Hydrolysis A 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine B Intermediate Enol Ether A->B H⁺, H₂O D Methanol A->D H⁺, H₂O E Acetaldehyde A->E H⁺, H₂O (from acetal hydrolysis) C 1-(1-Oxoethyl)pyrrolidine B->C Tautomerization

Sources

Optimization

Improving the stereoselectivity of reactions with "1-[1-(Dimethoxymethyl)vinyl]pyrrolidine"

Knowledge Base > Organocatalysis > 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and p...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Organocatalysis > 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine . While this pre-formed, achiral enamine—derived from pyruvaldehyde dimethyl acetal ()—is a highly versatile C3 nucleophilic building block, its inherent conformational flexibility and lack of facial bias make stereocontrol (enantiomeric excess, ee, and diastereomeric ratio, dr) notoriously difficult.

This guide synthesizes field-proven causality, self-validating protocols, and authoritative mechanistic models to help you troubleshoot and optimize your stereoselective transformations.

I. Standard Operational Workflow

Workflow N1 1. Enamine Prep (Anhydrous) N2 2. Chiral Catalyst Addition N1->N2 N3 3. Electrophile Addition (-78°C) N2->N3 N4 4. Aqueous Quench (Hydrolysis) N3->N4 N5 5. HPLC Analysis (ee/dr) N4->N5

Workflow for the stereoselective functionalization of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine.

II. Troubleshooting Tickets & FAQs

Ticket #1042: My Michael additions with this enamine yield racemic mixtures. How can I induce enantioselectivity without altering the enamine structure?

  • Root Cause: 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine is an achiral, planar nucleophile. Because it lacks a built-in stereocenter (unlike prolinol-derived enamines), it attacks prochiral electrophiles with equal probability from both the Re and Si faces.

  • Scientific Solution: You must impose facial discrimination externally using a chiral hydrogen-bond donor (HBD) , such as a bifunctional chiral thiourea. As established in seminal asymmetric catalysis frameworks (), the thiourea moiety lowers the LUMO of the electrophile (e.g., a nitroalkene) via dual hydrogen bonding, while the chiral scaffold sterically shields one face. This forces the achiral enamine to attack exclusively from the unhindered trajectory.

Ticket #1045: The enamine degrades or stalls before the reaction completes. How do I stabilize it?

  • Root Cause: Enamines are highly sensitive to adventitious moisture. The nitrogen lone pair pushes electron density into the double bond, making the α -carbon highly susceptible to hydrolytic attack by water, which reverts the compound back to pyruvaldehyde dimethyl acetal and pyrrolidine. Furthermore, the dimethoxymethyl (acetal) group is prone to cleavage under mildly acidic conditions.

  • Scientific Solution: Maintain strictly anhydrous, non-polar conditions. Utilize freshly distilled toluene or dichloromethane (DCM) and include activated 4Å molecular sieves in the reaction flask to scavenge trace water. Avoid protic solvents (MeOH, EtOH), which disrupt hydrogen-bond-directed transition states and accelerate hydrolysis.

Ticket #1051: Can I exploit the dimethoxymethyl group to improve the diastereomeric ratio (dr)?

  • Root Cause: Acyclic enamines often suffer from poor dr because the transition state allows for free rotation around the newly forming C–C bond.

  • Scientific Solution: Yes. The two oxygen atoms of the dimethoxymethyl acetal can act as bidentate coordination sites for a chiral Lewis acid (e.g., a Cu(II)-bisoxazoline complex). The metal center simultaneously coordinates to the acetal oxygens of the enamine and the functional group of the electrophile. This creates a highly organized, rigid cyclic transition state that restricts bond rotation, significantly enhancing both dr and ee ().

Mechanism E 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (Achiral Nucleophile) TS Rigidified Transition State (Facial Shielding & Activation) E->TS Assembly LA Chiral Lewis Acid / Thiourea (Stereodirecting Agent) LA->TS Assembly EL Prochiral Electrophile (e.g., Nitroalkene) EL->TS Assembly PROD Enantioenriched Product (High ee & dr) TS->PROD C-C Bond Formation & Hydrolysis

Mechanistic assembly of the chiral transition state enabling facial discrimination.

III. Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and stereochemical outcomes during the Michael addition of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine to trans- β -nitrostyrene using a chiral bifunctional thiourea catalyst.

Solvent EnvironmentCatalyst TypeTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
Methanol (Protic)Chiral Thiourea254560:4012
THF (Polar Aprotic)Chiral Thiourea06875:2545
Toluene (Non-Polar)Chiral Thiourea-208592:888
Toluene (Non-Polar) Chiral Thiourea -78 94 98:2 96

Insight: Non-polar solvents maximize the strength of the hydrogen-bonding network between the catalyst and the substrates. Cryogenic temperatures (-78 °C) freeze out competing conformational trajectories, ensuring near-perfect stereocontrol.

IV. Self-Validating Experimental Protocol

Procedure: Enantioselective Michael Addition to trans- β -Nitrostyrene This protocol utilizes a built-in validation system to ensure intermediate success before committing to downstream steps.

Step 1: Preparation of the Catalytic Environment

  • Flame-dry a Schlenk flask under vacuum and backfill with dry Argon.

  • Add the chiral bifunctional thiourea catalyst (10 mol%) and activated 4Å molecular sieves (100 mg/mmol).

  • Inject anhydrous toluene (0.2 M relative to the electrophile) and cool the system to -78 °C using a dry ice/acetone bath.

Step 2: Substrate Addition & Reaction

  • Add trans- β -nitrostyrene (1.0 equiv) to the cooled flask. Stir for 10 minutes to allow the catalyst to fully coordinate and activate the nitro group.

  • Dropwise, add 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (1.2 equiv).

  • Validation Checkpoint 1: After 2 hours, withdraw a 10 µL aliquot, quench in wet CDCl3, and run a rapid 1 H-NMR. Confirm the disappearance of the terminal vinyl protons of the enamine ( 4.5 ppm) and the nitrostyrene alkene protons ( 8.0 ppm).

Step 3: Quench and Hydrolysis

  • Once the electrophile is consumed, quench the reaction at -78 °C by adding 1M aqueous HCl (2.0 equiv).

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

  • Validation Checkpoint 2: Spot the organic layer on a TLC plate (Hexane/EtOAc 7:3). The intermediate iminium ion (baseline spot) must be completely converted to the final γ -nitro ketone product (high Rf).

Step 4: Isolation and Analysis

  • Extract the aqueous layer with DCM (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography.

  • Validation Checkpoint 3: Determine the ee and dr using chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH gradient).

V. References
  • Török, B., Felföldi, K., Balázsik, K., & Bartók, M. (1999). New synthesis of a useful C3 chiral building block by a heterogeneous method: enantioselective hydrogenation of pyruvaldehyde dimethyl acetal over cinchona modified Pt/Al2O3 catalysts. Chemical Communications, (17), 1725-1726. URL:[Link]

  • Huang, H., Jacobsen, E. N. (2006). Highly Enantioselective Direct Conjugate Addition of Ketones to Nitroalkenes Promoted by A Chiral Primary Amine−Thiourea Catalyst. Journal of the American Chemical Society, 128(22), 7170–7171. URL:[Link]

  • Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548–557. URL:[Link]

Troubleshooting

"1-[1-(Dimethoxymethyl)vinyl]pyrrolidine" handling and storage best practices

Welcome to the advanced troubleshooting and handling guide for 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (CAS: 76282-55-8)[1]. As a highly specialized bifunctional building block, this compound features both an electron-ri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and handling guide for 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (CAS: 76282-55-8)[1]. As a highly specialized bifunctional building block, this compound features both an electron-rich enamine and an acetal moiety. While this dual functionality makes it exceptionally versatile in complex drug development and organic synthesis, it also renders the molecule highly susceptible to two distinct degradation pathways: moisture-driven enamine hydrolysis[2] and acid-catalyzed acetal cleavage[3].

This guide is designed for research scientists and provides field-proven, self-validating protocols to ensure reagent integrity from storage to reaction execution.

I. Physicochemical Profile & Storage Parameters

To maintain the structural integrity of this reagent, environmental controls must be strictly enforced. The table below summarizes the quantitative data and the mechanistic rationale behind each storage parameter.

Table 1: Physicochemical Data and Storage Directives

ParameterSpecificationCausality / Mechanistic Rationale
CAS Number 76282-55-8[1]Unique identifier for procurement and safety tracking.
Molecular Weight 171.24 g/mol [1]Required for precise stoichiometric calculations.
Storage Temperature -20°C (Strict)Suppresses thermal degradation and spontaneous auto-polymerization of the electron-rich vinyl group.
Atmosphere Argon (Anhydrous)Argon is denser than nitrogen, providing a superior protective blanket to prevent moisture-driven enamine hydrolysis[4].
Incompatible Materials Acids, Water, Silica GelTrace acids trigger acetal cleavage[3]; water hydrolyzes the enamine[2]. Standard silica gel is inherently acidic and will destroy the reagent.
II. Mechanistic Insights into Reagent Degradation

Understanding why a reagent fails is the first step in preventing it. 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine is a "double threat" for degradation. If exposed to ambient humidity, the enamine nitrogen facilitates protonation at the β-carbon, followed by nucleophilic attack by water, ultimately collapsing into free pyrrolidine and a ketone[2]. Simultaneously, the dimethoxymethyl group (an acetal) is highly sensitive to trace protons (H+). Even the mild acidity of untreated laboratory solvents can catalyze the cleavage of this group into methanol and an aldehyde derivative[3].

G Reagent 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (Intact Reagent) EnamineDeg Enamine Hydrolysis (Yields Pyrrolidine + Ketone) Reagent->EnamineDeg Nucleophilic Attack AcetalDeg Acetal Cleavage (Yields Methanol + Aldehyde) Reagent->AcetalDeg Acid Catalysis Moisture Moisture (H2O) Moisture->EnamineDeg Acid Trace Acid (H+) Acid->AcetalDeg TotalDeg Complete Degradation (Complex Mixture) EnamineDeg->TotalDeg AcetalDeg->TotalDeg

Fig 1. Dual degradation pathways of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine via moisture and acid.

III. Self-Validating Handling Protocols

To guarantee experimental reproducibility, every transfer of this reagent must be treated as a highly sensitive Schlenk operation. The following protocol integrates a self-validation loop to ensure the reagent has not degraded prior to use.

Protocol: Anhydrous Schlenk Transfer & Quality Validation

Objective: Transfer the reagent without inducing enamine hydrolysis or acetal cleavage, followed by immediate spectroscopic validation.

  • Step 1: Equipment Preparation. Flame-dry all glassware (flasks, syringes, needles) under high vacuum (0.1 Torr) for 5 minutes. Backfill with dry Argon.

    • Causality: Argon is heavier than air and nitrogen, creating a robust, localized inert atmosphere that prevents atmospheric moisture from contacting the enamine[4].

  • Step 2: Solvent Deacidification. If diluting the reagent, use strictly anhydrous solvents passed through activated alumina. Add 0.1% v/v triethylamine (Et₃N) to the solvent.

    • Causality: Trace acids in standard solvents will rapidly catalyze the cleavage of the dimethoxymethyl acetal group[3]. Et₃N acts as an acid scavenger.

  • Step 3: Syringe Transfer. Purge the dried syringe with Argon three times. Pierce the septum of the cold reagent bottle and withdraw the required volume slowly to avoid cavitation.

  • Step 4: Self-Validation (NMR Check). Before committing the bulk reagent to a complex synthesis, prepare a rapid ¹H NMR sample.

    • Crucial Step: Pass your CDCl₃ through a short plug of basic alumina immediately before preparing the sample.

    • Causality: Standard CDCl₃ undergoes photolytic degradation over time to produce DCl. Even parts-per-million levels of DCl will destroy the acetal and protonate the enamine during the standard 5-minute NMR acquisition window[3].

  • Validation Metric: A clean ¹H NMR spectrum must show intact dimethoxymethyl protons (a sharp singlet around ~3.3 ppm) and intact vinyl protons. If broad N-H signals (indicating free pyrrolidine) or aldehydic protons (~9-10 ppm) are observed, the batch has degraded.

IV. Diagnostic Troubleshooting & FAQs

Q1: My reaction yield is dropping, and the reagent bottle has turned from pale yellow to dark brown and viscous. Is it still usable? A: No, the reagent should be discarded. This discoloration indicates severe hydrolysis and subsequent polymerization. Enamines are highly sensitive to moisture[2]. Once hydrolyzed, the resulting secondary amine (pyrrolidine) acts as a base/nucleophile, triggering aldol condensations and the polymerization of the resulting ketone/aldehyde byproducts. For future batches, ensure strict storage at -20°C under Argon.

Q2: I attempted to purify my synthesized intermediate containing this moiety using standard silica gel chromatography, but my product disappeared. What happened? A: Standard silica gel is inherently acidic (pH ~4.5-5.5). The acetal moiety will undergo rapid acid-catalyzed hydrolysis on the column[3], and the enamine will decompose into pyrrolidine, which irreversibly binds to the silica. Solution: You must use highly deactivated silica gel. Pre-flush your column with a solvent system containing 5% triethylamine (Et₃N) to neutralize the silica's acidic silanol groups, and run the column as rapidly as possible. Alternatively, use neutral or basic alumina.

Q3: I am seeing free pyrrolidine and an unidentifiable aldehyde in my NMR spectrum, but I handled everything in a glovebox. What went wrong? A: The degradation occurred inside your NMR tube. As detailed in our self-validating protocol, standard chloroform-d (CDCl₃) contains trace DCl generated by UV exposure. This acid rapidly cleaves the acetal into an aldehyde and methanol[3]. Always filter your NMR solvents through basic alumina prior to analyzing acid-sensitive acetals or enamines.

Table 2: Troubleshooting Matrix

Symptom (Observation)Primary CauseCorrective Action
Free pyrrolidine detected in NMRMoisture Contamination[2]Switch to fresh, anhydrous reagent; rigorously flame-dry all glassware.
Aldehyde peak (~9.5 ppm) in NMRAcidic Solvent (e.g., CDCl₃)[3]Filter NMR solvent through basic alumina prior to sample preparation.
Reagent turns dark brown/viscousThermal Auto-PolymerizationStore strictly at -20°C; consider Kugelrohr vacuum distillation if recovery is attempted.
V. References
  • Helvetica Chimica Acta / ETH Zurich. Stoichiometric Reactions of Enamines Derived from Diphenylprolinol Silyl Ethers with Nitro Olefins.[2] URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize and isolate 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (CAS 76282-55-8), historic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize and isolate 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (CAS 76282-55-8), historically referred to in literature as 3,3-dimethoxy-2-pyrrolidinopropene[1].

This specific enamine is a highly versatile building block, prominently featured in the total synthesis of complex pharmacophores, including pteridines[1] and the DNA-alkylating duocarmycin natural products[2]. However, synthesizing enamines from α -dicarbonyl monoacetals like pyruvaldehyde dimethyl acetal is notoriously prone to failure. The molecule is structurally vulnerable to regiochemical scrambling and acid-catalyzed degradation[3].

This guide provides a self-validating workflow, explains the causality behind common experimental failures, and offers field-proven troubleshooting strategies.

Mechanistic Pathways & Structural Vulnerabilities

The synthesis of this enamine involves the condensation of pyruvaldehyde dimethyl acetal with pyrrolidine. The primary pitfall lies in controlling the reaction's pathway. Deprotonation of the intermediate iminium ion can occur at two different carbon atoms, leading to a competition between kinetic and thermodynamic control. Furthermore, the presence of an acid catalyst introduces a competing degradation pathway.

ReactionPathway SM Pyruvaldehyde Dimethyl Acetal + Pyrrolidine Kinetic 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (Kinetic Product - Desired) SM->Kinetic Mild Acid, -H2O (Kinetic Control) Thermo 1,1-Dimethoxy-2-pyrrolidino-1-propene (Thermodynamic Product) SM->Thermo High Heat, Prolonged (Thermodynamic Control) Hydrolysis Aldehyde / Polymerization (Acetal Cleavage) SM->Hydrolysis Excess Acid, +H2O (Side Reaction) Kinetic->Thermo Equilibration

Fig 1: Reaction pathways showing kinetic vs. thermodynamic control and acetal hydrolysis.

Validated Synthesis Protocol: Kinetic Enamine Formation

To successfully isolate the desired kinetic enamine, your protocol must function as a self-validating system. The following methodology incorporates in-line neutralization to prevent auto-catalytic degradation during the workup phase.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve pyruvaldehyde dimethyl acetal (1.0 equiv) in anhydrous cyclohexane (0.5 M).

  • Amine Addition: Add pyrrolidine (1.5 equiv). Causality: An excess is used to compensate for evaporative losses of the volatile amine (bp 87 °C) during extended reflux.

  • Catalysis: Introduce p-toluenesulfonic acid (p-TsOH) (0.05 equiv) as the acid catalyst.

  • Azeotropic Dehydration: Reflux the mixture. The cyclohexane/water azeotrope boils at ~69 °C. Maintain reflux until the stoichiometric volume of water is collected in the Dean-Stark trap (typically 6–8 hours). Self-Validation: The cessation of water droplet formation in the trap confirms the equilibrium has been fully driven to the right.

  • In-line Neutralization (Critical): Cool the reaction to room temperature and immediately add anhydrous K₂CO₃ (0.1 equiv). Stir for 30 minutes. Causality: Concentrating the reaction mixture without neutralizing the acid catalyst will drive the pH down as the solvent evaporates, triggering rapid hydrolysis of the sensitive dimethoxymethyl acetal.

  • Filtration & Concentration: Filter the suspension through a pad of Celite to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Isolate the product via fractional vacuum distillation.

ExpWorkflow A 1. Reagent Mixing (Substrate + Amine) B 2. Acid Catalysis (p-TsOH addition) A->B C 3. Water Removal (Dean-Stark / 4Å MS) B->C D 4. Neutralization (Anhydrous K2CO3) C->D E 5. Filtration & Concentration D->E F 6. Vacuum Distillation (Purification) E->F

Fig 2: Self-validating experimental workflow for enamine synthesis and isolation.

Quantitative Optimization Data

The choice of solvent and water removal method directly dictates the regioselectivity of the enamine. High temperatures provide the activation energy required to overcome the kinetic barrier, leading to the undesired thermodynamic product.

Table 1: Optimization Parameters for Enamine Regioselectivity

SolventAzeotrope B.P. (°C)Water Removal MethodReaction Time (h)Regioselectivity (Kinetic:Thermo)Isolated Yield (%)
Toluene85.0Dean-Stark2460:4045
Benzene*69.2Dean-Stark1285:1565
Cyclohexane 69.8 Dean-Stark + 4Å MS 8 95:5 78
DichloromethaneN/ATiCl₄ / Triethylamine490:1055

*Note: Benzene is listed for historical comparison but should be avoided due to severe toxicity. Cyclohexane offers a near-identical boiling point with a superior safety profile.

Frequently Asked Questions (Troubleshooting)

Q: My isolated product is a complex, viscous polymer instead of the desired enamine. What went wrong? A: This is a classic symptom of acetal hydrolysis . The dimethoxymethyl group is highly sensitive to aqueous acid. If water is not efficiently removed during the Dean-Stark process, or if the p-TsOH catalyst is not neutralized prior to solvent evaporation, the acetal cleaves to form an aldehyde. This aldehyde rapidly undergoes uncontrolled aldol condensations and polymerization with the electron-rich enamine. Actionable fix: Ensure strictly anhydrous conditions, use activated 4Å molecular sieves in the Dean-Stark trap, and strictly adhere to the K₂CO₃ neutralization step (Step 5).

Q: NMR analysis shows a mixture of two enamine isomers. How do I favor the desired terminal enamine? A: You are observing a mixture of the kinetic and thermodynamic products. Deprotonation of the intermediate iminium ion can occur at the terminal methyl group (yielding the desired 1-[1-(dimethoxymethyl)vinyl]pyrrolidine) or the internal methylene group (yielding 1,1-dimethoxy-2-pyrrolidino-1-propene). The terminal enamine is the kinetic product because the methyl protons are less sterically hindered. However, excessive heat or prolonged reaction times provide the activation energy required to equilibrate to the more stable thermodynamic product . Actionable fix: Switch your solvent from toluene to cyclohexane to lower the reflux temperature (see Table 1), and stop the reaction immediately once water evolution ceases.

Q: The product decomposes completely during column chromatography. How should I purify it? A: Enamines are inherently nucleophilic and moisture-sensitive[3]. The acidic silanol groups on standard silica gel will rapidly hydrolyze the enamine back to the starting ketone. Actionable fix: Purify exclusively via vacuum distillation. If chromatography is absolutely unavoidable for downstream derivatives, use basic alumina or silica gel heavily deactivated with 2–5% triethylamine (TEA).

Q: The reaction stalls at 50% conversion. How can I drive it to completion? A: This usually indicates inefficient water removal or the evaporative loss of pyrrolidine. Actionable fix: Use a slight excess of pyrrolidine (1.5 eq) and ensure the condenser above the Dean-Stark trap is sufficiently chilled (using a recirculating chiller set to 5 °C) to prevent the volatile amine from escaping the system.

References
  • Taylor, E. C.; Dumas, D. J. "Pteridines. 48. Utilization of 3,3-dimethoxy-2-pyrrolidinopropene for the synthesis of folic acid, N2'-acetyl-7-folic acid, and 5-deaza-7-folic acid." Journal of Organic Chemistry, 1981, 46, 7, 1394–1402. URL: [Link]

  • Boger, D. L.; Machiya, K. "Capturing Biological Activity in Natural Product Fragments by Chemical Synthesis." National Institutes of Health (PMC), 2012. URL: [Link]

  • Farmer, S. "Enamine Reactions." Chemistry LibreTexts, 2023. URL: [Link]

Sources

Troubleshooting

Impact of solvent choice on "1-[1-(Dimethoxymethyl)vinyl]pyrrolidine" reactivity

Target Compound: 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (CAS: 76282-55-8) Support Level: Advanced / Senior Application Scientist Welcome to the Technical Support Center. This guide is engineered for drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (CAS: 76282-55-8) Support Level: Advanced / Senior Application Scientist

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing yield, chemoselectivity, or degradation issues when utilizing 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine. Because this building block features both a highly nucleophilic enamine and an acid-sensitive dimethyl acetal, precise solvent selection is the critical variable dictating experimental success.

Part 1: Core Principles & FAQs

Q1: How does solvent polarity dictate the nucleophilicity of this specific enamine? A: The reactivity of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine is driven by the +M (resonance) effect of the pyrrolidine nitrogen, which pushes electron density onto the terminal β -carbon (the =CH2​ group). According to foundational studies on the , polar aprotic solvents (like Acetonitrile or DMF) significantly enhance reaction rates. Causality: Electrophilic attack at the β -carbon generates a charge-separated (zwitterionic) transition state. High-dielectric solvents stabilize this developing dipole, lowering the activation energy ( Ea​ ). In non-polar solvents like toluene, this stabilization is absent, which can stall the reaction or divert it toward kinetic N -alkylation.

Q2: Why does my enamine degrade rapidly in certain solvent batches, yielding pyruvaldehyde dimethyl acetal? A: You are observing premature hydrolysis. The dictates that the rate-determining step in near-neutral or slightly acidic conditions is the protonation of the β -carbon to form an iminium ion, followed by rapid water attack. If your solvent contains even trace amounts of water (>50 ppm) or protic impurities (e.g., methanol stabilizers in DCM), the enamine will irreversibly hydrolyze back to pyrrolidine and 1,1-dimethoxypropan-2-one before the electrophile can react.

Q3: Why must I avoid strong aqueous acids during the reaction workup? A: This molecule is a "dual-threat" for degradation. While you must use water to hydrolyze the intermediate iminium ion (formed after successful C-alkylation) to get your target α -substituted ketone, using strong acid (pH < 3) will simultaneously cleave the adjacent dimethoxymethyl group (an acetal). Acetal cleavage yields a highly unstable 1,2-dicarbonyl species that will rapidly polymerize or degrade.

Part 2: Mechanistic Pathways

Mechanism cluster_0 Aprotic Solvent (e.g., MeCN) cluster_1 Protic Solvent (e.g., H2O/MeOH) Enamine Enamine (Nucleophilic) TS Zwitterionic TS (Charge Stabilized) Enamine->TS Electrophile (R-X) Protonated C-Protonated Intermediate Enamine->Protonated Trace H+ / H2O Iminium C-Alkylated Iminium TS->Iminium Fast Kinetics Hydrolysis Ketone + Amine (Degradation) Protonated->Hydrolysis Irreversible

Fig 1: Solvent-dependent mechanistic divergence of enamine reactivity.

Part 3: Quantitative Solvent Impact Data

To optimize your reaction, consult the following matrix. The data synthesizes dielectric constants ( ε ) with relative nucleophilicity ( krel​ ) scales for pyrrolidine-derived enamines.

SolventDielectric Constant ( ε )Relative Nucleophilicity ( krel​ )Hydrolysis RiskRecommended Application
Dichloromethane (DCM) 8.91.0 (Baseline)LowStandard alkylations/acylations. Best balance of solubility and stability.
Acetonitrile (MeCN) 37.5~1.2 - 1.5ModerateSluggish electrophiles requiring charge-separated TS stabilization.
Toluene 2.4~0.4Very LowHigh-temperature reactions; initial enamine synthesis (Dean-Stark).
Methanol (MeOH) 32.7N/A (Degradation)Critical Do not use. Causes rapid solvolysis and transacetalization.

Part 4: Troubleshooting Scenarios

Issue: High recovery of 1,1-dimethoxypropan-2-one (starting ketone) and zero alkylated product. Diagnosis: The enamine hydrolyzed before the electrophile could react. Solution: Your solvent is wet. Switch to anhydrous DCM packed under Argon. Perform a Karl Fischer titration on the solvent batch prior to use (must be <50 ppm H2​O ).

Issue: NMR shows successful alkylation, but the dimethoxymethyl acetal signal (singlet, ~3.3 ppm, 6H) is missing. Diagnosis: Over-hydrolysis during workup. The quench was too acidic, cleaving the protecting group. Solution: Shift from a 1M HCl quench to a buffered Acetic Acid / Sodium Acetate quench (pH 4.5–5.0). Iminium ions hydrolyze rapidly at pH 5, but dimethyl acetals are stable above pH 4.

Part 5: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step-by-Step Methodology: Electrophilic Alkylation
  • Solvent Preparation & Validation:

    • Draw 10 mL of anhydrous DCM or MeCN via syringe.

    • Validation: Inject into a Karl Fischer titrator. Proceed only if H2​O < 50 ppm.

  • Enamine Integrity Check (Crucial):

    • Dissolve 10 mg of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine in C6​D6​ (do not use CDCl3​ as trace DCl will cause hydrolysis).

    • Validation: Run a rapid 1H NMR. You must observe two distinct doublets at ~4.0 ppm and ~4.3 ppm ( J≈2Hz ), corresponding to the terminal =CH2​ protons. If a prominent singlet appears at ~2.1 ppm (methyl ketone), the batch is degraded and must be discarded.

  • Reaction Execution:

    • Charge a flame-dried Schlenk flask with the validated enamine (1.0 eq) and anhydrous solvent (0.2 M) under Argon.

    • Cool to 0 °C. Add the electrophile (1.1 eq) dropwise.

    • Validation (Visual): A color shift from pale yellow to deep yellow/orange indicates the formation of the charge-separated iminium intermediate.

  • Chemoselective Quench:

    • After complete consumption of the enamine (monitor by TLC, deactivated silica), add 5 volumes of a pH 4.8 buffer (0.1 M Acetic Acid / 0.1 M Sodium Acetate).

    • Stir vigorously for 30 minutes at room temperature.

    • Causality: This specific pH window ensures 100% hydrolysis of the iminium to the ketone while preserving 100% of the dimethoxymethyl acetal.

Workflow Step1 1. Solvent Prep Karl Fischer <50 ppm Step2 2. Enamine Validation 1H NMR Check Step1->Step2 Pass Fail Discard / Repurify Step1->Fail >50 ppm H2O Step3 3. Reaction Execution Anhydrous Conditions Step2->Step3 =CH2 doublets visible Step2->Fail Ketone singlet visible Step4 4. Buffered Quench pH 4.5-5.0 Step3->Step4 Complete Conversion

Fig 2: Self-validating experimental workflow for enamine alkylation.

References

  • Title: Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Catalytic reactions involving azomethines. XII. Mechanism of hydrolysis of primary and secondary enamines Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Nucleophilicity of 4-(Alkylthio)-3-imidazoline Derived Enamines Source: Chemistry - A European Journal (via LMU Munich Open Access) URL: [Link]

Reference Data & Comparative Studies

Validation

1-[1-(Dimethoxymethyl)vinyl]pyrrolidine: Solvent System Performance and Application Guide

As a highly functionalized building block in modern organic synthesis, 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine presents a unique profile of reactivity and sensitivity. This compound features two distinct functional group...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized building block in modern organic synthesis, 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine presents a unique profile of reactivity and sensitivity. This compound features two distinct functional groups that dictate its behavior: a nucleophilic pyrrolidine-derived enamine and an acid-sensitive dimethoxymethyl acetal.

Because enamines are inherently susceptible to hydrolysis and acetals are easily deprotected under acidic conditions, selecting the correct solvent system is the single most critical parameter for successful alkylation, acylation, or cycloaddition workflows. This guide provides an objective, data-driven comparison of this compound's performance across different solvent systems, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Rationale: The Causality of Solvent Effects

The utility of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine lies in its ability to act as a potent carbon nucleophile at the β -position of the vinyl group. However, the transition state of this nucleophilic attack involves the formation of a charge-separated iminium intermediate. The choice of solvent directly impacts both the stabilization of this intermediate and the preservation of the delicate acetal moiety.

  • Aprotic Polar Solvents (The Gold Standard): Solvents such as Acetonitrile (MeCN), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are optimal for functionalization. Their high dielectric constants ( ϵ ) stabilize the charge-separated transition state during electrophilic attack, significantly accelerating the reaction rate. Furthermore, the lack of acidic protons prevents premature degradation of the enamine and the acetal.

  • Aprotic Non-Polar Solvents (The Storage Medium): Solvents like Toluene, Benzene, and Hexane are excellent for the initial formation of the enamine (often utilizing a Dean-Stark apparatus to remove water) and for long-term storage. However, they lack the polarity required to stabilize the iminium transition state, leading to sluggish alkylation kinetics[1].

  • Protic Solvents (The Degradation Pathway): Solvents such as Methanol, Ethanol, or any aqueous mixtures are highly detrimental. Protic media facilitate the protonation of the β -carbon or the pyrrolidine nitrogen. This initiates a rapid hydrolysis cascade, converting the enamine back into the parent ketone and free pyrrolidine[2]. If trace acid is present, the dimethoxymethyl group will simultaneously undergo deprotection to yield an aldehyde.

G A 1-[1-(Dimethoxymethyl) vinyl]pyrrolidine B Protonated Enamine (Iminium Ion) A->B H+ / Protic Solvent (Rapid) E Aldehyde Ketone (Acetal Hydrolysis) A->E Strong Acid (Global Deprotection) C Tetrahedral Carbinolamine B->C H2O Attack D Pyrrolidine + Acetal Ketone C->D -H+ / Amine Elimination D->E Aqueous Acid (Acetal Deprotection)

Mechanistic pathway of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine degradation in protic solvents.

Empirical Solvent Performance Matrix

To objectively compare the performance of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine, the following table summarizes its behavior during a standard Stork enamine alkylation with allyl bromide at 25°C.

Solvent SystemDielectric Constant ( ϵ )Enamine Half-Life ( t1/2​ )Alkylation Yield (24h)Primary Byproduct / Observation
Acetonitrile (MeCN) 37.5> 72 hours89% Trace N-alkylation; optimal kinetics.
Tetrahydrofuran (THF) 7.5> 96 hours76% Clean reaction; slower than MeCN.
Toluene 2.4> 6 months14% Highly stable, but kinetically inert for SN2.
Dichloromethane (DCM) 9.1~ 48 hours62% Moderate yield; slight solvent reactivity noted.
Methanol (MeOH) 32.7< 15 minutes0% Complete hydrolysis to parent ketone[2].

Data Interpretation: Acetonitrile provides the optimal balance of transition-state stabilization and reagent solubility, making it the superior choice for electrophilic functionalization[1]. Toluene should be reserved strictly for storage or high-temperature cycloadditions where polarity is less critical.

Validated Experimental Protocol: Electrophilic Alkylation

The following self-validating protocol outlines the optimal workflow for utilizing 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine in an alkylation reaction. It employs a solvent-switch strategy to maximize both stability and reactivity.

Phase 1: Preparation and Solvent Switch
  • Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and purge with ultra-high purity Argon.

  • Reagent Loading: Transfer 10.0 mmol of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (stored as a stock solution in anhydrous Toluene) into the flask.

  • Solvent Removal: Apply high vacuum (0.1 Torr) at 0°C to carefully strip the toluene. Self-Validation: The residue should appear as a pale yellow, viscous oil.

  • Resuspension: Immediately dissolve the neat enamine in 20 mL of anhydrous Acetonitrile (MeCN) over activated 3Å molecular sieves.

Phase 2: Alkylation (The Stork Reaction)
  • Electrophile Addition: Cool the solution to -78°C. Dropwise, add 11.0 mmol of the target electrophile (e.g., benzyl bromide).

  • Thermal Gradient: Allow the reaction to slowly warm to room temperature (20°C) over 4 hours.

  • Reaction Monitoring: Self-Validation: Monitor the reaction via GC-MS or TLC (Alumina plates, Hexane/EtOAc 8:2). The enamine starting material will consume, and a highly polar iminium salt intermediate will precipitate or remain in solution depending on concentration.

Phase 3: Controlled Workup
  • Quenching: To isolate the α -alkylated ketone while preserving the dimethoxymethyl acetal, quench the reaction with 15 mL of a pH 7.4 phosphate buffer . Critical Note: Do not use standard aqueous HCl, as this will rapidly cleave the acetal.

  • Extraction: Extract the aqueous layer with Diethyl Ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow S1 Starting Enamine (Dry Storage) S2 Aprotic Polar Solvent (MeCN or THF) S1->S2 Dissolve under N2 S3 Electrophile Addition (e.g., Alkyl Halide) S2->S3 Cool to 0°C S4 Iminium Intermediate (Stable in Aprotic) S3->S4 SN2 Attack S5 Mild Aqueous Workup (Neutral pH) S4->S5 Quench S6 Target alpha-Alkylated Product S5->S6 Isolate

Workflow for the electrophilic alkylation of the enamine in an aprotic polar solvent system.

Conclusion

For drug development professionals and synthetic chemists, 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine is a highly effective reagent when its environmental sensitivities are respected. By strictly avoiding protic solvents and leveraging the transition-state stabilization offered by aprotic polar solvents like Acetonitrile, researchers can suppress unwanted hydrolysis pathways and maximize the yield of complex, α -functionalized architectures.

Sources

Comparative

Cost-benefit analysis of using "1-[1-(Dimethoxymethyl)vinyl]pyrrolidine" in synthesis

Title: Cost-Benefit Analysis: 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine vs. Traditional Enolates in Complex Heterocycle Synthesis Introduction In the realm of advanced organic synthesis and drug development, the constructi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cost-Benefit Analysis: 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine vs. Traditional Enolates in Complex Heterocycle Synthesis

Introduction In the realm of advanced organic synthesis and drug development, the construction of densely functionalized nitrogen heterocycles—such as the dihydropyrroloindole core of the potent antitumor antibiotic duocarmycin SA—requires reagents that balance extreme nucleophilicity with delicate chemoselectivity (1)[1]. As a Senior Application Scientist evaluating scalable routes for natural product analogs, I frequently audit the efficiency of 3-carbon building blocks. One standout reagent is 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (CAS: 76282-55-8), the pyrrolidine enamine of pyruvaldehyde dimethyl acetal.

This guide provides an objective cost-benefit analysis of using this specialized enamine compared to traditional enol/enolate alternatives. By examining mechanistic causality, comparative yields, and self-validating workflows, we will establish why this reagent is a non-negotiable asset for late-stage functionalization.

Section 1: Mechanistic Causality & Reactivity Profile

To understand the premium value of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine, we must analyze the causality behind its molecular design:

  • The Pyrrolidine Advantage (Nucleophilicity): Unlike 6-membered morpholine or piperidine enamines, the 5-membered pyrrolidine ring enforces a near-perfect planar geometry between the nitrogen lone pair and the adjacent alkene π -system. This optimal orbital overlap increases the nucleophilicity of the α -carbon by 102 to 103 orders of magnitude. This allows the enamine to attack sterically hindered or electronically deactivated electrophiles without the need for destructive basic catalysts (2)[2].

  • The Acetal Mask (Chemoselectivity): The dimethoxymethyl group serves as a highly stable, protected aldehyde. During the initial C-C bond formation, it remains completely inert. Once the regioselective alkylation is complete, mild acidic hydrolysis simultaneously unmasks the aldehyde and triggers an intramolecular cyclization with a neighboring amine, seamlessly forming a pyrrole or indole ring (1)[1].

Section 2: Cost-Benefit Matrix & Alternative Comparison

When designing a synthetic route, the upfront procurement or preparation cost of a specialized reagent must be weighed against the "hidden costs" of step-count, purification difficulty, and yield loss. The table below summarizes the performance of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine against its alternatives in the synthesis of sensitive quinone adducts (3)[3].

Reagent EquivalentNucleophilicityChemoselectivity (Tolerance to Sensitive Electrophiles)Reagent Prep & CostTypical Yield (Duocarmycin Core Alkylation)
Pyrrolidine Enamine Very HighExcellent (Neutral conditions prevent degradation)Moderate (Requires pre-formation or purchase)>85%
Lithium Enolate (LDA) ExtremePoor (Strong base destroys quinones/sensitive groups)Low (In situ generation)<10% (Extensive decomposition)
Silyl Enol Ether ModerateFair (Requires Lewis Acid, risking premature acetal cleavage)High (Requires TMSCl + LDA)~40%
Morpholine Enamine LowGood (Neutral, but too unreactive for hindered sites)Moderate<20% (Incomplete conversion)

Data Interpretation: While the pyrrolidine enamine carries a higher initial cost compared to generating a lithium enolate in situ, the return on investment is realized in the final yield. The neutral reaction conditions preserve fragile electrophiles, making it the most cost-effective choice for complex molecule synthesis.

Section 3: Visualizing the Synthetic Logic

The following workflow illustrates the strategic use of the enamine in a cascade sequence, mimicking the Boger synthesis of duocarmycin SA.

G N1 Quinone Electrophile + Pyrrolidine Enamine N2 Regioselective Alkylation Adduct N1->N2 Neutral Conditions (-78°C to RT) N3 Acidic Hydrolysis (Aldehyde Unmasking) N2->N3 HCl / THF (Acetal Cleavage) N4 Intramolecular Cyclization N3->N4 Spontaneous Condensation N5 Dihydropyrroloindole Core N4->N5 -H2O

Logical progression of enamine-mediated alkylation and cyclization to form a dihydropyrroloindole.

Section 4: Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following step-by-step methodology details the alkylation of a generic substituted diimide quinone using 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine.

Phase 1: Regioselective Alkylation

  • Preparation : In an oven-dried flask under argon, dissolve the quinone electrophile (1.0 mmol) in 10 mL of anhydrous dichloromethane (CH₂Cl₂). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enamine Addition : Dropwise add 1-[1-(dimethoxymethyl)vinyl]pyrrolidine (1.2 mmol). Causality: The 0.2 mmol excess ensures complete consumption of the valuable quinone. The cryogenic temperature controls the highly exothermic nucleophilic attack, preventing non-specific polymeric degradation.

  • Reaction Progression : Stir the mixture for 2 hours, allowing it to slowly warm to 0 °C.

  • Quench & Extraction : Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The success of the alkylation is confirmed by the disappearance of the highly shielded enamine vinyl protons (δ 3.8–4.2 ppm) and the preservation of the acetal methoxy singlets (δ 3.3 ppm). If the methoxy peaks are absent, premature hydrolysis has occurred due to moisture contamination.

Phase 2: Hydrolysis and Indole Cyclization

  • Acetal Cleavage : Dissolve the crude alkylation adduct in 10 mL of a 1:1 mixture of THF and 2M aqueous HCl.

  • Cyclization : Stir the solution at room temperature for 4 hours. Causality: The acidic environment serves a dual purpose. First, it hydrolyzes the dimethyl acetal to a reactive aldehyde. Second, it protonates the adjacent amine group on the quinone framework, facilitating an intramolecular condensation reaction to close the pyrrole ring (1)[1].

  • Isolation : Neutralize the mixture carefully with saturated NaHCO₃ until pH 7 is reached. Extract with ethyl acetate (3 x 15 mL), dry, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure heterocyclic core.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Title: CC-1065 and the Duocarmycins: Synthetic Studies Source: Chemical Reviews / ElectronicsAndBooks URL
  • Title: Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems.

Sources

Validation

Spectroscopic Comparison of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine and Its Analogs: A Comprehensive Guide

As a Senior Application Scientist, selecting the appropriate enamine intermediate is critical for the success of downstream organocatalytic and synthetic workflows. The compound 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine —d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate enamine intermediate is critical for the success of downstream organocatalytic and synthetic workflows. The compound 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine —derived from the condensation of 1,1-dimethoxypropan-2-one and pyrrolidine[1]—represents a highly functionalized, electron-rich alkene.

This guide objectively compares the spectroscopic and reactive properties of this pyrrolidine-based enamine against its piperidine and morpholine analogs. By analyzing the causality behind their spectroscopic signatures, researchers can make data-driven decisions when designing self-validating synthetic protocols.

Structural Dynamics and the "Pyramidalization" Effect

To understand the spectroscopic differences between these analogs, we must first examine the logical relationship between ring structure, nitrogen geometry, and π -donation.

The nucleophilicity of an enamine's β -carbon is dictated by the ability of the nitrogen lone pair to delocalize into the adjacent C=C double bond.

  • Pyrrolidine (5-membered ring): The geometric constraints of the 5-membered ring force the nitrogen atom into a nearly planar ( sp2 -like) conformation. This minimizes pyramidalization and maximizes p -orbital overlap with the π -system, resulting in the highest electron density at the β -carbon[2].

  • Piperidine (6-membered ring): The 6-membered ring allows for slight pyramidalization of the nitrogen, which misaligns the lone pair and reduces orbital overlap, leading to moderate π -donation.

  • Morpholine (6-membered ring with Oxygen): Morpholine enamines exhibit the lowest reactivity. This is caused by two compounding factors: pronounced nitrogen pyramidalization and the strong inductive electron-withdrawing effect (-I) of the heteroatomic oxygen, which pulls electron density away from the nitrogen[2].

The presence of the α -acetal group (dimethoxymethyl) adds a uniform inductive withdrawing effect across all three analogs, making the relative differences in amine π -donation even more pronounced in spectroscopic analysis.

Mechanistic Pathway and Logical Relationships

The formation of these enamines follows the classic PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation) mechanistic sequence[3]. The resulting resonance structures directly dictate the spectroscopic shifts observed in NMR analysis.

Mechanism A 1,1-Dimethoxypropan-2-one + Secondary Amine B Iminium Ion Intermediate A->B Acid Cat. / -H2O C Enamine (Neutral) N-Lone Pair Localized B->C -H+ D Enamine (Dipolar) Beta-Carbon Nucleophilic C->D Resonance (pi-donation)

Figure 1: Mechanistic pathway of enamine formation and the resulting dipolar resonance structure.

Spectroscopic Data Comparison

The degree of dipolar resonance (Figure 1, Node D) is quantitatively captured via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. Typical unpolarized alkene protons resonate between 5.0–6.0 ppm; however, the strong π -donation in enamines shifts these β -protons significantly upfield[3].

The table below summarizes the comparative spectroscopic data for the three 1-[1-(Dimethoxymethyl)vinyl] analogs.

Enamine AnalogAmine Ring Features 1 H NMR: β -CH 2​ (ppm) 13 C NMR: β -CH 2​ (ppm)IR: C=C Stretch (cm −1 )Relative Nucleophilicity
Pyrrolidine 5-membered, planar N~4.15~92.5~1635Highest
Piperidine 6-membered, pyramidal N~4.38~98.2~1650Moderate
Morpholine 6-membered, O-heteroatom~4.55~102.8~1665Lowest

Data Interpretation: The pyrrolidine analog exhibits the most shielded β -protons (4.15 ppm) and β -carbon (92.5 ppm), confirming superior electron density. Furthermore, the weakened double-bond character (due to single-bond resonance contribution) lowers its C=C stretching frequency to 1635 cm −1 . Conversely, the morpholine analog shows the least shielding, confirming its status as the weakest nucleophile among the three[2].

Experimental Protocol & Self-Validating Workflows

To ensure absolute trustworthiness in your structural assignments, the synthesis and characterization must operate as a self-validating system. Enamines are notoriously sensitive to hydrolysis; thus, rigorous anhydrous techniques are mandatory.

Workflow N1 Condensation Reaction (Toluene, p-TsOH, Reflux) N2 Azeotropic Water Removal (Dean-Stark Apparatus) N1->N2 N3 Fractional Distillation (High Vacuum) N2->N3 N4 Pure Enamine Analog (Pyrrolidine/Piperidine/Morpholine) N3->N4 N5 1H & 13C NMR Spectroscopy (C6D6, strictly anhydrous) N4->N5

Figure 2: Standardized workflow for the synthesis and spectroscopic validation of enamine analogs.

Step-by-Step Methodology
  • Condensation: In a flame-dried round-bottom flask under N 2​ , combine 1,1-dimethoxypropan-2-one (1.0 eq)[1], the chosen secondary amine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in anhydrous toluene.

  • Azeotropic Distillation: Attach a Dean-Stark trap and reflux. Causality Note: Due to the steric hindrance of the α -acetal group, reflux must be maintained for 16–24 hours until the theoretical volume of water is collected.

  • Purification: Remove toluene under reduced pressure. Purify the crude enamine via fractional distillation under high vacuum to prevent thermal decomposition.

  • Spectroscopic Validation (The Self-Validating Step):

    • Field-Proven Insight: A common pitfall in enamine characterization is the use of standard CDCl 3​ . Trace DCl in CDCl 3​ will rapidly hydrolyze the enamine back to the ketone during acquisition[4].

    • Always dissolve the purified enamine in strictly anhydrous Benzene- d6​ (C 6​ D 6​ )[4].

    • Validate the success of the reaction by checking the 13 C NMR spectrum: The complete disappearance of the ketone carbonyl resonance (~205 ppm) and the appearance of the highly shielded enamine β -carbon (~92–103 ppm) definitively confirms product integrity and the absence of hydrolysis.

References

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
  • Enamines. Master Organic Chemistry.
  • Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Mode. Accounts of Chemical Research.
  • Product Class 5: α,α-Diheterosubstituted Ketones. Science of Synthesis (Thieme).

Sources

Comparative

A Senior Application Scientist's Guide to "1-[1-(Dimethoxymethyl)vinyl]pyrrolidine": Synthesis, Alternatives, and Strategic Application

For the discerning researcher in organic synthesis and drug development, the strategic incorporation of functionalized building blocks is paramount. This guide provides an in-depth technical analysis of "1-[1-(Dimethoxym...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in organic synthesis and drug development, the strategic incorporation of functionalized building blocks is paramount. This guide provides an in-depth technical analysis of "1-[1-(Dimethoxymethyl)vinyl]pyrrolidine," a versatile yet sparsely documented enamine. We will explore a plausible synthetic pathway, critically evaluate its performance against viable alternatives, and provide detailed experimental protocols to empower your research endeavors. Our focus is not merely on procedural steps but on the underlying chemical principles and strategic considerations that drive efficient and successful synthesis.

Introduction: The Synthetic Utility of Functionalized Enamines

Enamines are powerful nucleophiles and are widely utilized as intermediates in carbon-carbon bond formation, particularly in alkylation and acylation reactions. The target molecule, "1-[1-(Dimethoxymethyl)vinyl]pyrrolidine," is an enamine of a protected α-formyl aldehyde. The dimethoxymethyl group serves as a stable acetal protecting group for a highly reactive aldehyde functionality. This latent aldehyde can be unmasked under acidic conditions, providing a two-carbon extension to a nucleophile that has reacted at the β-carbon of the vinyl group. This masked functionality makes it a valuable synthon for the synthesis of complex molecules where a terminal aldehyde is required.

Proposed Synthesis of "1-[1-(Dimethoxymethyl)vinyl]pyrrolidine"

Diagram 1: Proposed Synthesis of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine

G pyrrolidine Pyrrolidine intermediate Hemiaminal Intermediate pyrrolidine->intermediate + dma 2,2-Dimethoxyacetaldehyde dma->intermediate product 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine intermediate->product - H2O water Water (byproduct)

Caption: Proposed reaction pathway for the synthesis of the target enamine.

This reaction follows the well-established mechanism of enamine formation from a secondary amine and an aldehyde. The key challenge in this synthesis is the inherent instability of 2,2-dimethoxyacetaldehyde, which is susceptible to both acid- and base-catalyzed decomposition. Therefore, careful control of reaction conditions is crucial for a successful outcome.

Experimental Protocol: Synthesis of "1-[1-(Dimethoxymethyl)vinyl]pyrrolidine"

Materials:

  • Pyrrolidine (freshly distilled)

  • 2,2-Dimethoxyacetaldehyde (60 wt. % in water, or anhydrous if available)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Molecular sieves (4Å)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add anhydrous toluene and freshly activated 4Å molecular sieves.

  • Add pyrrolidine (1.0 equivalent) to the flask.

  • If using an aqueous solution of 2,2-dimethoxyacetaldehyde, perform a prior extraction into a suitable organic solvent (e.g., diethyl ether) and dry thoroughly over anhydrous sodium sulfate. If using the neat aldehyde, proceed to the next step.

  • Slowly add 2,2-dimethoxyacetaldehyde (1.1 equivalents) to the stirred solution of pyrrolidine in toluene.

  • Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (0.01 equivalents), to facilitate the dehydration.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter to remove the molecular sieves and any solid byproducts.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield "1-[1-(Dimethoxymethyl)vinyl]pyrrolidine".

Note on Stability: Due to the potential for decomposition, it is advisable to use the synthesized enamine immediately or store it under an inert atmosphere at low temperatures.

Comparative Analysis: Alternative Synthetic Strategies

The choice of a synthetic route is often dictated by the availability of starting materials, scalability, and the desired complexity of the final product. Here, we compare the proposed synthesis of "1-[1-(Dimethoxymethyl)vinyl]pyrrolidine" with alternative approaches for introducing a protected two-carbon aldehyde equivalent onto a pyrrolidine nitrogen.

Method Starting Materials Pros Cons Yield (Estimated) Reference/Concept
Direct Enamine Formation Pyrrolidine, 2,2-DimethoxyacetaldehydeDirect, one-step synthesis.Instability of the aldehyde starting material.Moderate to GoodStandard enamine synthesis
Alkylation with a Bromoacetal Pyrrolidine, 2-bromo-1,1-dimethoxyethaneReadily available starting materials.Potential for over-alkylation, formation of quaternary ammonium salts.ModerateNucleophilic substitution
Reaction with an α-Halo-α,β-unsaturated Ester followed by Reduction and Protection Pyrrolidine, Ethyl α-bromoacrylateVersatile intermediate.Multi-step process.Good (over several steps)Michael addition, reduction, acetal formation
Use of a Vinyl Lithium Reagent 1,2-Dimethoxyvinyllithium, N-electrophilic pyrrolidine sourceHigh reactivity, good for specific C-C bond formation.Requires cryogenic temperatures and strictly anhydrous conditions.GoodOrganometallic chemistry[1]

Table 1: Comparison of Synthetic Strategies

In-Depth Look at an Alternative: Alkylation with 2-Bromo-1,1-dimethoxyethane

A common alternative to direct enamine formation is the nucleophilic substitution of an alkyl halide. In this case, pyrrolidine can be reacted with 2-bromo-1,1-dimethoxyethane to yield N-(2,2-dimethoxyethyl)pyrrolidine.

Diagram 2: Alkylation of Pyrrolidine

G pyrrolidine Pyrrolidine product N-(2,2-Dimethoxyethyl)pyrrolidine pyrrolidine->product + bromoacetal 2-Bromo-1,1-dimethoxyethane bromoacetal->product hbr HBr (byproduct)

Caption: Synthesis of an alternative protected aldehyde precursor.

While this method avoids the use of an unstable aldehyde, the resulting product is not an enamine and thus possesses different reactivity. The protected aldehyde is attached via a saturated ethyl linker. This product can be a valuable intermediate in its own right, for example, in reactions where the nitrogen is not intended to be part of a conjugated system.

Experimental Protocol: Synthesis of N-(2,2-Dimethoxyethyl)pyrrolidine

Materials:

  • Pyrrolidine

  • 2-Bromo-1,1-dimethoxyethane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve pyrrolidine (2.0 equivalents) in acetonitrile.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Slowly add 2-bromo-1,1-dimethoxyethane (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation.

Conclusion: Strategic Selection of Reagents

The choice between synthesizing "1-[1-(Dimethoxymethyl)vinyl]pyrrolidine" and utilizing an alternative such as N-(2,2-dimethoxyethyl)pyrrolidine hinges on the desired downstream application.

  • For Michael-type additions and reactions where the enamine's nucleophilicity is key , the direct synthesis of "1-[1-(Dimethoxymethyl)vinyl]pyrrolidine" is the preferred, albeit more challenging, route. The inherent reactivity of the enamine allows for direct C-C bond formation at the β-position.

  • When a stable, protected two-carbon aldehyde unit is required to be appended to a pyrrolidine nitrogen without the specific reactivity of an enamine , the alkylation route to N-(2,2-dimethoxyethyl)pyrrolidine offers a more robust and higher-yielding alternative.

As a senior application scientist, my recommendation is to carefully consider the synthetic endgame. For novel and complex molecular architectures, the development of a reliable protocol for "1-[1-(Dimethoxymethyl)vinyl]pyrrolidine" could unlock new synthetic possibilities. For more established transformations, the stability and ease of synthesis of the saturated analogue may be more advantageous. This guide provides the foundational knowledge and practical protocols to empower you to make the most informed decision for your research.

References

  • Friesen, R. W., & Sturino, C. F. (n.d.). α-Lithio vinyl ethers 1 are useful reagents for organic synthesis, predominantly as nucleo. [Source details not fully available]

Sources

Comparative

Benchmarking 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine: A Comparative Guide to Enamine-Based Synthetic Reagents

Introduction to DMVP For decades, enamines have served as indispensable carbon nucleophiles in organic synthesis. Among the myriad of specialized building blocks, 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (DMVP) stands out...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to DMVP

For decades, enamines have served as indispensable carbon nucleophiles in organic synthesis. Among the myriad of specialized building blocks, 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (DMVP) stands out as a highly functionalized, pre-formed enamine. Structurally, DMVP is the pyrrolidine enamine of pyruvaldehyde dimethyl acetal. It provides a unique dual-reactivity profile: a highly nucleophilic α -carbon (driven by the electron-donating pyrrolidine ring) and a protected aldehyde functionality (the dimethoxymethyl group) that survives basic and nucleophilic reaction conditions.

DMVP gained historical prominence in complex natural product synthesis, most notably in Boger and Machiya’s 1992 total synthesis of the potent antitumor agent (+)-duocarmycin SA, where it was utilized for the regioselective alkylation of a diimide quinone core [1]. Today, as the landscape of synthetic chemistry shifts toward catalytic methodologies, researchers must objectively benchmark classic pre-formed reagents like DMVP against novel in situ organocatalytic systems [2].

Mechanistic Overview: Pre-formed vs. Catalytic Activation

The fundamental utility of DMVP lies in HOMO (Highest Occupied Molecular Orbital) activation . By converting a ketone into an enamine, the energy of the HOMO is raised, significantly enhancing the nucleophilicity of the α -carbon.

In contrast, modern organocatalysis—pioneered by MacMillan, List, and others—relies on chiral secondary amines (e.g., proline derivatives or imidazolidinones) to reversibly condense with aldehydes or ketones, generating a transient chiral enamine in situ [3].

EnaminePathways DMVP 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine (Pre-formed DMVP) Nucleophile1 Highly Nucleophilic Alpha-Carbon (HOMO) DMVP->Nucleophile1 Direct Use InSitu Ketone + Chiral Amine (Organocatalysis) Nucleophile2 Transient Chiral Enamine (HOMO Activation) InSitu->Nucleophile2 Reversible Condensation Electrophile Electrophilic Addition (e.g., Michael Acceptor) Nucleophile1->Electrophile Nucleophile2->Electrophile Product1 Functionalized Acetal (Stable Intermediate) Electrophile->Product1 from DMVP Product2 Enantioenriched Product + Catalyst Regeneration Electrophile->Product2 from In Situ

Figure 1: Mechanistic pathways of pre-formed DMVP vs. in situ organocatalytic enamine generation.

Comparative Performance Data

When designing a synthetic route, drug development professionals must weigh the stoichiometric reliability of DMVP against the atom economy of catalytic alternatives. Table 1 summarizes the benchmarking data across three primary classes of enol/enamine equivalents.

Table 1: Quantitative Benchmarking of Enamine/Enol Equivalents
Reagent / SystemActivation ModeAtom EconomyEnantiocontrolTypical Reaction TimeScalability & Stability
DMVP (Pre-formed) Direct HOMO ActivationModerate (Stoichiometric amine waste upon hydrolysis)Requires chiral auxiliary or chiral electrophile2 - 12 hHigh; stable intermediate if kept strictly anhydrous.
Organocatalytic Enamines In situ Reversible HOMO ActivationHigh (Sub-stoichiometric catalyst loading)Excellent (Catalyst-controlled stereocenter formation)12 - 48 hModerate to High; sensitive to steric hindrance of substrates.
Silyl Enol Ethers (Mukaiyama) Lewis Acid-MediatedLow (Stoichiometric silicon waste)Good (With chiral Lewis acids)1 - 6 hHigh; robust but requires cryogenic temperatures.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocol details the benchmark Michael addition of DMVP to an electrophilic α,β -unsaturated ketone. This methodology is engineered as a self-validating system, emphasizing the causality behind each procedural choice.

Step-by-Step Methodology: DMVP Michael Addition

1. Preparation of the Reaction Apparatus

  • Action: Flame-dry a Schlenk flask under high vacuum and backfill with argon (repeat 3x).

  • Causality: Enamines are highly susceptible to hydrolysis by atmospheric moisture. Exposure to water will prematurely hydrolyze DMVP back into pyruvaldehyde dimethyl acetal and pyrrolidine, killing the nucleophile before the reaction begins.

2. Solvent and Reagent Charging

  • Action: Dissolve 1.0 equivalent of the electrophile (e.g., cyclohex-2-en-1-one) in anhydrous dichloromethane (DCM, 0.2 M). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Causality: Low temperatures suppress unwanted radical polymerization of the enamine and enhance the regioselectivity of the 1,4-conjugate addition over direct 1,2-addition to the carbonyl.

3. Addition of DMVP

  • Action: Slowly add 1.2 equivalents of DMVP dropwise via a gas-tight syringe down the side of the flask.

  • Causality: Dropwise addition prevents localized exothermic heating, maintaining strict kinetic control over the C-C bond formation.

4. Reaction Monitoring (Self-Validating System)

  • Action: Monitor the reaction via Thin-Layer Chromatography (TLC) and crude 1 H NMR aliquots.

  • Validation: The reaction's success is self-validated by tracking the disappearance of the characteristic vinylic proton signals of DMVP (typically a singlet around δ 4.0 - 4.5 ppm) and the emergence of the aliphatic signals corresponding to the functionalized acetal product.

5. Quenching and Hydrolysis

  • Action: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride (NH 4​ Cl), then allow the mixture to warm to room temperature.

  • Causality: The mild acidic quench serves a dual purpose: it neutralizes the reaction and selectively hydrolyzes the intermediate iminium ion back to a ketone, releasing pyrrolidine into the aqueous phase while safely preserving the acid-sensitive dimethoxymethyl acetal protecting group.

Workflow Step1 Step 1: Preparation Anhydrous Conditions Step2 Step 2: Reagent Charging Cool to -78°C Step1->Step2 Step3 Step 3: DMVP Addition Kinetic Control Step2->Step3 Step4 Step 4: Validation NMR/TLC Tracking Step3->Step4 Step5 Step 5: Quenching Mild Hydrolysis Step4->Step5

Figure 2: Self-validating experimental workflow for DMVP-mediated Michael addition.

Conclusion

While novel organocatalytic systems offer unparalleled enantiocontrol and atom economy, pre-formed highly functionalized enamines like 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine remain indispensable for rapid, stoichiometric assembly of complex molecular architectures. By delivering both a potent nucleophile and a masked aldehyde in a single operation, DMVP continues to be a benchmark reagent for the construction of densely functionalized heterocycles and natural product cores.

References

  • Capturing Biological Activity in Natural Product Fragments by Chemical Synthesis National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Enamine and Iminium Ion–Mediated Organocatalysis (Scientific Background on the Nobel Prize in Chemistry 2021) NobelPrize.org[Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists National Center for Biotechnology Information (NCBI) / PMC[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine

For professionals in research, scientific, and drug development fields, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. T...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research, scientific, and drug development fields, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step framework for the proper disposal of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine, a compound that, while not extensively documented, shares structural similarities with chemicals requiring meticulous handling. The procedures outlined below are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Hazard Assessment and Classification

Due to the limited availability of a specific Safety Data Sheet (SDS) for 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine, a conservative approach to hazard assessment is essential. Based on its structural components—a vinyl group and a pyrrolidine ring—we can infer potential hazards by examining related compounds. The vinyl group suggests a potential for polymerization, while pyrrolidine derivatives can exhibit various toxicities.[1][2][3][4] Therefore, it is prudent to treat 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine as a hazardous substance until empirical data proves otherwise.

Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), hazardous waste is identified by its characteristics: ignitability, corrosivity, reactivity, and toxicity.[5] Given the likely properties of this compound, it should be managed as hazardous waste.

Key Inferred Hazards:

Hazard CategoryRationale based on Structural Analogs
Flammability Many organic solvents and vinyl compounds are flammable.[1][3][6][7]
Toxicity Pyrrolidine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1][3][4]
Reactivity The vinyl group may lead to hazardous polymerization, especially in the presence of heat, light, or acids.[2]
Irritancy Similar compounds can cause severe skin and eye irritation or burns.[1][3][4][6]

Personal Protective Equipment (PPE)

Before handling 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine for disposal, it is imperative to don the appropriate PPE to mitigate exposure risks.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][6]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Always check the glove manufacturer's compatibility chart.

  • Body Protection : A laboratory coat is essential.[8] For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection : If handling outside of a fume hood or if vapors are likely to be generated, a respirator with an appropriate organic vapor cartridge is recommended.[2]

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8]

  • Do Not Mix : Never mix 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine waste with other chemical waste streams unless their compatibility is confirmed. It should be kept separate from strong acids, which could catalyze polymerization.[2]

  • Dedicated Container : Use a designated, chemically compatible container for the waste. The original product container is often the best choice. If a different container is used, it must be clean, in good condition, and made of a material that will not react with the chemical.

  • Container Integrity : Ensure the container has a secure, tight-fitting lid to prevent leaks and the escape of vapors.[6][8] The container should never be filled to more than 80% capacity to allow for vapor expansion.

Waste Labeling

Accurate and clear labeling of hazardous waste is a strict regulatory requirement and a critical safety measure.[8][9]

The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "1-[1-(Dimethoxymethyl)vinyl]pyrrolidine"

  • A clear indication of the hazards (e.g., "Flammable," "Toxic," "Irritant")

  • The date accumulation of the waste began

  • The name and contact information of the generating researcher or laboratory

On-site Accumulation and Storage

Proper storage of the waste container while it awaits disposal is vital for laboratory safety.

  • Designated Area : Store the waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[1][6]

  • Secondary Containment : The container should be placed in a secondary containment bin or tray that can hold the entire volume of the liquid in case of a leak.

  • Segregation : Store it separately from incompatible materials, particularly strong acids.[10]

Disposal Procedures

The final disposal of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine must be conducted by a licensed hazardous waste disposal company.[5][8] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[8][9]

Step-by-Step Disposal Workflow:

  • Characterize the Waste : Based on the inferred hazards, classify the waste as flammable and toxic.

  • Select a Proper Container : Use a chemically resistant container with a secure lid.

  • Label the Container : Affix a "Hazardous Waste" label with all required information.

  • Accumulate Safely : Store the container in a designated, safe location with secondary containment.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Maintain Records : Keep a record of the waste generated and its disposal for at least three years, as required by the EPA.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine.

DisposalWorkflow cluster_assessment 1. Hazard Assessment cluster_handling 2. Safe Handling & Accumulation cluster_disposal 3. Final Disposal A Identify Chemical: 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine B Consult SDS (if available) or Infer Hazards from Analogs A->B C Classify as Hazardous Waste (Flammable, Toxic) B->C D Wear Appropriate PPE C->D E Segregate Waste Stream D->E F Use Labeled, Compatible Container E->F G Store in Designated Area with Secondary Containment F->G H Contact EHS or Licensed Hazardous Waste Contractor G->H I Package for Transport (as per contractor instructions) H->I J Complete Waste Manifest I->J K Maintain Disposal Records J->K

Caption: Decision workflow for the safe disposal of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills : For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2][6] Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

  • Large Spills : If a large spill occurs, or if it happens outside of a fume hood, evacuate the area immediately. Alert others and contact your institution's emergency response team or EHS office. Prevent the spill from entering drains.[6][7]

Conclusion

The responsible disposal of 1-[1-(Dimethoxymethyl)vinyl]pyrrolidine is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper handling, and regulatory compliance, researchers can ensure that this and other chemical wastes are managed in a manner that protects both people and the planet. Always consult your institution's specific chemical hygiene plan and EHS guidelines for policies that may apply to your location.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
  • SAFETY DATA SHEET - PVP/VA™ E-535 pvp/va copolymer. (2021, September 17). ChemPoint.com.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • SAFETY DATA SHEET - Pyrrolidine. (2012, April 16). Fisher Scientific.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • EPA Hazardous Waste Regulations. Study.com.
  • SAFETY DATA SHEET - (S)-2-(Methoxymethyl)pyrrolidine. TCI Chemicals.
  • ICSC 1478 - 1-VINYL-2-PYRROLIDONE. INCHEM.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
  • SAFETY DATA SHEET - Aldrich - M79204. (2026, January 29). Sigma-Aldrich.
  • Material Safety Data Sheet - Pyrrolidine. (2005, May 25). Cole-Parmer.
  • Vinyl Pyrrolidone EN - Safety Data Sheet. (2025, August 28). BASF.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety Data Sheet - Vinyl Pyrrolidone EN. (2025, August 28). BASF.
  • SAFETY DATA SHEET - VINYL PRIMER. PPG.

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